2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
Description
BenchChem offers high-quality 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2,2-dimethyl-3-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,4-7-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTUQSJVLFVZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unlocking Molecular Efficacy: The Mechanistic Role of 2,2-Dimethyl-3-(methylamino)propanoic Acid in Advanced Pharmacophores In Vitro
Executive Summary & Pharmacophoric Rationale
As drug development professionals, we frequently encounter the limitation of natural amino acids in targeted therapeutics: they are highly susceptible to endogenous proteases and often lack the conformational rigidity required for sustained target engagement. 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS: 141950-15-4) [1] is not administered as a standalone therapeutic monotherapy. Rather, it is a highly specialized unnatural amino acid (UAA) building block utilized as a "pharmacophoric warhead modifier."
When incorporated into complex active pharmaceutical ingredients (APIs)—specifically cytotoxic pentapeptides for Antibody-Drug Conjugates (ADCs)[2] and N-(pyridin-2-yl)pyridine-sulfonamide derivatives for Cystic Fibrosis (CF)[3]—this moiety fundamentally alters the in vitro mechanism of action by engineering proteolytic stability and locking the parent molecule into a bioactive conformation.
Biophysical Causality: The UAA Advantage
The mechanistic superiority of this compound stems from two distinct structural features:
-
The Gem-Dimethyl Group (Thorpe-Ingold Effect): The presence of two methyl groups at the C2 position forces the adjacent bonds closer together. This steric bulk restricts the dihedral angles of the molecule, pre-organizing the backbone into a rigid, highly specific conformation. This lowers the entropic cost of binding to deep hydrophobic pockets (e.g., the vinca domain of tubulin).
-
N-Methylation: The methylamino group eliminates a critical hydrogen bond donor. In vitro, this modification drastically increases the lipophilicity and membrane permeability of the payload while simultaneously preventing recognition and cleavage by lysosomal aminopeptidases.
In Vitro Mechanism I: Tubulin Inhibition via Cytotoxic Pentapeptides
In the realm of oncology, 2,2-dimethyl-3-(methylamino)propanoic acid is utilized to synthesize highly potent cytotoxic pentapeptides (such as auristatin analogues)[2]. These peptides serve as the payload in ADCs targeting malignancies like N87 gastric and MDA-MB-468 breast cancer xenografts[4].
In vitro, the mechanism of action unfolds sequentially: Once the ADC binds to the target receptor and is internalized via endocytosis, it enters the lysosome[4]. While the linker is cleaved by lysosomal enzymes (e.g., Cathepsin B), the UAA moiety protects the active payload from premature degradation. The released payload then binds to tubulin, inhibiting microtubule polymerization, arresting the cell cycle in the G2/M phase, and inducing apoptosis.
In vitro internalization and activation pathway of UAA-stabilized ADC payloads.
In Vitro Mechanism II: Conformational Correction of ΔF508-CFTR
Beyond oncology, this UAA is a critical structural component in the synthesis of CFTR correctors used to treat respiratory diseases and pancreatitis[3]. The most common Cystic Fibrosis mutation, ΔF508, causes the CFTR protein to misfold and be degraded in the endoplasmic reticulum (ER) before reaching the cell surface.
In vitro, the incorporation of the 2,2-dimethyl-3-(methylamino)propanoate moiety into sulfonamide derivatives allows the drug to bind directly to the misfolded CFTR protein. The rigid steric profile of the UAA acts as a conformational lock, stabilizing the protein's native state, evading ER quality control chaperones, and permitting successful Golgi trafficking to the apical membrane[5].
In vitro mechanism of ΔF508-CFTR correction via UAA-mediated conformational stabilization.
Quantitative Data Synthesis
The incorporation of this specific UAA drastically alters the in vitro pharmacokinetic and pharmacodynamic profiles of the resulting APIs.
| Pharmacophore Class | Target | Native/Standard Moiety | UAA-Modified Moiety | In Vitro Readout / Efficacy |
| Cytotoxic Pentapeptide | Tubulin | Valine / Standard AA | 2,2-Dimethyl-3-(methylamino)propanoate | Sub-nanomolar IC50 in N87 gastric cell lines[4] |
| Sulfonamide Corrector | ΔF508-CFTR | Unsubstituted Alkyl | 2,2-Dimethyl-3-(methylamino)propanoate | High apical HRP luminescence (CFBE41o- cells)[5] |
Self-Validating Experimental Protocols
To rigorously evaluate the mechanistic impact of APIs containing this UAA, we utilize self-validating in vitro systems. The causality of each step is verified by internal controls.
Protocol A: Cell-Free Tubulin Polymerization Assay (ADC Payloads)
Causality: To prove that the UAA-modified payload directly inhibits tubulin (independent of ADC internalization kinetics), we must bypass the cellular membrane and use a cell-free system.
-
Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice and resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
-
Compound Addition: Add the cleaved UAA-modified pentapeptide to the tubulin solution at varying concentrations (0.1 nM to 100 nM).
-
Controls (Self-Validation): Run parallel wells with Paclitaxel (a known polymer stabilizer) and Colchicine (a known destabilizer). This ensures the assay's dynamic range can accurately distinguish between stabilization and inhibition.
-
Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes. A reduction in the Vmax of the polymerization curve confirms direct tubulin inhibition.
Protocol B: High-Throughput CFTR Membrane Trafficking Assay (CF Correctors)
Causality: To prove the UAA-modified corrector rescues membrane expression, we utilize CFBE41o- cells expressing ΔF508-CFTR with a Horseradish Peroxidase (HRP) tag inserted into the fourth extracellular loop[5].
-
Cell Seeding: Seed CFBE41o- cells in a 384-well plate at a density of 5,000 cells/well. Incubate at 37°C for 12 to 24 hours in medium (Gibco MEM, 10% FBS, 10mM HEPES, 200mM L-Glutamine, 200µg/mL G418, 3µg/mL Puromycin)[5].
-
Compound Incubation: Treat cells with the UAA-modified sulfonamide corrector for 24 hours.
-
Validation Mechanism: Wash the cells with PBS and add an impermeable chemiluminescent HRP substrate. Crucial Causality: Because the substrate cannot penetrate the cell membrane, luminescence is only generated if the UAA-corrector successfully folded the protein and trafficked it to the apical membrane. If the protein remains trapped in the ER, no signal is produced.
-
Quantification: Read luminescence using a standard plate reader. Normalize data against a vehicle-treated control to establish the baseline of ER retention.
References
-
[3] WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease - Google Patents. google.com. 3
-
[2] WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof. google.com. 2
-
[4] AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents. google.com. 4
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[1] 1384782-50-6,2-methyl-2-(oxan-2-yl)propan-1-amine-AccelaChem: Product Information. accelachem.com. 1
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[5] WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease - Google Patents. google.com.5
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- 1. 1384782-50-6,2-methyl-2-(oxan-2-yl)propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 3. WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 4. AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 5. WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Safe Handling of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Overview
Chemical Name: 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
CAS Number: 141950-15-4
Molecular Formula: C₆H₁₄ClNO₂
Molecular Weight: 167.63 g/mol
Structural Formula:
This document provides a detailed safety profile for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, a compound of interest in various research and development applications. Due to the limited availability of a dedicated Safety Data Sheet, this guide draws upon data from closely related amino acid hydrochlorides and N-alkylated propanoic acid derivatives to provide a robust framework for safe handling and use.
Section 2: Hazard Identification and Classification
Based on the analysis of structurally similar compounds, 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride is anticipated to possess the following hazards. These classifications are inferred and should be treated as provisional.
GHS Hazard Classification (Inferred):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
GHS07: Exclamation Mark
Precautionary Statements (Inferred):
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Section 3: First-Aid Measures
Immediate medical attention is crucial in case of exposure. Show this guide to the attending physician.
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[2]
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen and seek medical attention immediately.[2]
Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and shoes. Consult a physician.[2][3]
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][4]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[4]
Section 4: Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid formation of dust and aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Wear appropriate personal protective equipment (PPE).[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
The substance may be hygroscopic; protect from moisture.
Section 5: Personal Protective Equipment (PPE) and Exposure Controls
Engineering Controls:
-
Use a local exhaust ventilation system or a chemical fume hood to minimize exposure.
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment:
| Protection Type | Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (EN 166).[5] |
| Skin Protection | Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5] |
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[4][5]
Section 6: Physicochemical and Toxicological Properties
Data for the specific compound is limited. The following table includes information for the compound and its close analogs.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | - |
| Molecular Weight | 167.63 g/mol | - |
| Physical State | Solid (assumed) | |
| Melting Point | Not available | - |
| Solubility | Likely soluble in water | Inferred |
| Acute Toxicity (Oral) | Not available. Analogues are classified as harmful if swallowed. | [6] |
| Skin Corrosion/Irritation | Not available. Analogues cause skin irritation. | [1][6] |
| Eye Damage/Irritation | Not available. Analogues cause serious eye irritation. | [1][6] |
| Carcinogenicity | No data available. Not classified as a carcinogen by IARC or NTP. | [1] |
Section 7: Experimental Protocols - Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride in a laboratory setting.
Caption: Safe handling workflow for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride.
Section 8: Accidental Release Measures
Personal Precautions:
-
Wear appropriate personal protective equipment (PPE).[1]
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains, waterways, or soil.[1]
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
Consult local regulations for proper disposal.[1]
Section 9: Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards:
-
Combustion may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
Advice for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
References
-
NextSDS. (n.d.). 3-(dimethylamino)-2,2-dimethylpropanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Paratoluolsulphonic acid. Retrieved from [Link]
- BASF Corporation. (2006, November 28). Robust Summaries & Test Plan: Propanoic Acid, 3-Hydroxy-2,2-Dimethyl-, 3.
-
Sdfine. (n.d.). p-TOLUENE SULPHONIC ACID MONOHYDRATE GHS Safety Data Sheet. Retrieved from [Link]
-
Aldon-Chem. (n.d.). P-TOLUENE SULFONIC ACID SAFETY DATA SHEET. Retrieved from [Link]
-
PENTA. (2025, March 17). Safety Data Sheet: p-Toluenesulfonic acid monohydrate. Retrieved from [Link]
Sources
Navigating Molecular Identity: A Technical Guide to the Exact Mass and Molecular Weight of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of two fundamental molecular properties—exact mass and molecular weight—for the compound 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS No. 141950-15-4). Understanding the distinction and application of these values is critical for unambiguous compound identification, high-resolution mass spectrometry, and ensuring the integrity of experimental data.
Defining the Concepts: Molecular Weight vs. Exact Mass
At the outset, it is imperative to distinguish between molecular weight and exact mass, two terms that are often used interchangeably but represent distinct physical quantities.
-
Molecular Weight (or Molar Mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages of isotopic masses based on their natural abundance. This value is typically expressed in grams per mole ( g/mol ). For 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, with the molecular formula C6H14ClNO2, the molecular weight is a crucial parameter in routine laboratory procedures such as solution preparation and stoichiometric calculations.
-
Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant isotope of each element. For instance, in the context of this guide, we would consider the masses of Carbon-12 (¹²C), Hydrogen-1 (¹H), Chlorine-35 (³⁵Cl), Nitrogen-14 (¹⁴N), and Oxygen-16 (¹⁶O). This value is of paramount importance in high-resolution mass spectrometry, where it allows for the precise identification of a compound based on its mass-to-charge ratio (m/z). The exact mass is expressed in Daltons (Da) or atomic mass units (amu).
The distinction is critical: molecular weight is an average value reflecting isotopic distribution, while exact mass is a precise value for a single isotopic species.
Physicochemical Properties of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
A comprehensive understanding of a compound begins with its fundamental physicochemical properties. The following table summarizes the key identifiers and calculated mass values for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride.
| Property | Value | Source |
| Chemical Name | 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride | - |
| CAS Number | 141950-15-4 | [1] |
| Molecular Formula | C6H14ClNO2 | [1][2][3][4][5] |
| Molecular Weight | 167.63 g/mol | [1][2][3][4][5] |
| Calculated Exact Mass | 167.07131 Da | Calculated |
| SMILES Code | O=C(O)C(C)(C)CNC.[H]Cl | [1] |
Calculation of Exact Mass was performed using the monoisotopic masses of the most abundant isotopes: C=12.000000, H=1.007825, Cl=34 .968853, N=14.003074, O=15.994915.
Workflow for Determining Molecular Properties
The determination of molecular weight and exact mass follows a structured workflow, beginning with the identification of the molecular formula and culminating in instrumental analysis for confirmation.
Methodologies for Experimental Verification
While the molecular weight is a calculated value based on the established molecular formula, the exact mass is a parameter that can be experimentally verified with high precision using mass spectrometry.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, possess the capability to measure the mass-to-charge ratio (m/z) of an ion with high accuracy and resolution. This allows for the differentiation of ions with very similar nominal masses.
Protocol:
-
Sample Preparation: A dilute solution of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride is prepared in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with the addition of a small amount of formic acid to promote ionization.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, typically Electrospray Ionization (ESI). ESI is preferred for polar molecules as it minimizes fragmentation, preserving the molecular ion.
-
Mass Analysis: The resulting ions are guided into the mass analyzer, where their m/z ratios are measured with high precision.
-
Data Analysis: The acquired mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The measured m/z of this ion is then compared to the calculated exact mass of the [M+H]⁺ species. A close correlation between the experimental and theoretical values, typically within a few parts per million (ppm), provides strong evidence for the elemental composition of the molecule.
The ability to obtain an accurate and precise mass measurement significantly enhances the certainty of a compound's identification. For small to medium-sized molecules, this technique is often sufficient to confirm the molecular formula.
Conclusion
The accurate determination of both molecular weight and exact mass is a fundamental requirement in chemical and pharmaceutical sciences. For 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, a clear understanding of these values underpins its reliable identification and use in research and development. While the molecular weight of 167.63 g/mol serves as a practical value for laboratory benchwork, the calculated exact mass of 167.07131 Da provides a precise benchmark for analytical verification by high-resolution mass spectrometry, ensuring the integrity and reproducibility of scientific findings.
References
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Matrix Fine Chemicals GmbH. METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE | CAS 6306-52-1. [Link]
-
PubChem. Methyl valinate hydrochloride. [Link]
-
ChemWhat. N-ME-DL-VAL-OH HCL CAS#: 2566-32-7. [Link]
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- 3. hpc-standards.com [hpc-standards.com]
- 4. Methyl valinate hydrochloride | C6H14ClNO2 | CID 111190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
Storage conditions and thermal stability of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
Comprehensive Technical Guide: Storage Conditions and Thermal Stability of 2,2-Dimethyl-3-(methylamino)propanoic Acid Hydrochloride
Introduction & Structural Causality
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS: 141950-15-4) is a highly specialized, non-natural β -amino acid derivative utilized extensively as a structural building block in advanced drug development and peptide synthesis[1]. Unlike standard α -amino acids, the unique architecture of this molecule dictates highly specific physicochemical behaviors.
As a Senior Application Scientist, it is critical to understand that stability is not merely a list of storage parameters, but a direct consequence of molecular geometry and electronic state. The stability of this compound is governed by three structural pillars: the β -amino acid backbone, the gem-dimethyl substitution, and its isolation as a hydrochloride salt.
Mechanistic Basis of Thermal and Chemical Stability
To design optimal storage and handling protocols, we must first understand the causality behind the molecule's degradation pathways and how its structure naturally resists them.
The Hydrochloride Salt Advantage Free β -amino acids and their esters are notoriously prone to self-condensation, leading to the formation of polyamides or cyclic diketopiperazine derivatives[2]. By isolating the compound as a mineral acid salt (hydrochloride), the secondary amine is fully protonated ( −NH2CH3+ ). This protonation eliminates the nucleophilicity of the nitrogen atom, effectively shutting down intermolecular condensation pathways and dramatically increasing the activation energy required for chemical degradation[2][3].
The gem-Dimethyl (Thorpe-Ingold) Effect The presence of two methyl groups at the α -carbon (the gem-dimethyl group) introduces severe steric bulk. According to the Thorpe-Ingold effect, this substitution compresses the internal bond angle between the substituents, which in turn restricts the dihedral angles ( ϕ,ψ ) of the backbone[4][5]. This conformational restriction prevents the molecule from easily adopting the transition-state geometries required for thermal elimination or decarboxylation, thereby granting it exceptional thermal stability compared to unbranched analogs[4].
Mechanistic pathways driving the thermal and chemical stability of the compound.
Thermal Stability Profile
Because of the ionic lattice of the hydrochloride salt and the steric bulk of the gem-dimethyl group, the compound exhibits a high melting point, typically accompanied by immediate thermal decomposition (loss of HCl gas) rather than a clean phase transition.
Table 1: Quantitative Thermal & Storage Parameters
| Parameter | Value / Condition | Mechanistic Rationale |
| Optimal Storage Temp. | 2–8 °C | Minimizes kinetic energy available for ambient hydrolysis[3]. |
| Atmosphere | Argon or Nitrogen | Prevents moisture sorption by the highly hygroscopic HCl salt lattice[3]. |
| Thermal Decomposition ( Td ) | > 180 °C (Onset) | High energy required to break the ionic HCl bond and overcome steric hindrance. |
| Moisture Sensitivity | High (Hygroscopic) | Water acts as a plasticizer, disrupting the crystal lattice and lowering Td . |
Storage Conditions: The Causality of Degradation
While the molecule is chemically robust, its physical state is vulnerable to environmental factors.
-
Temperature Control (2–8 °C): While stable at room temperature for short durations (e.g., during weighing or formulation), long-term storage must be maintained at 2–8 °C. Elevated temperatures exponentially increase the rate of any trace hydrolysis, especially if ambient moisture is present.
-
Hygroscopicity and Moisture Control: Hydrochloride salts of amino acids are highly hygroscopic. If exposed to ambient humidity, water sorption occurs. This localized dissolution lowers the micro-environmental pH and disrupts the crystalline lattice, which acts as a catalyst for degradation.
-
Inert Atmosphere: Storage under an inert gas is mandatory for long-term integrity[3]. Argon is preferred over Nitrogen for working vials because it is heavier than air; it settles over the solid powder, creating a robust physical barrier against oxygen and moisture every time the vial is opened and resealed.
Self-Validating Experimental Protocols
To verify the stability of a specific batch of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, the following self-validating protocols must be employed. These systems are "self-validating" because the orthogonal analytical techniques cross-verify the results (e.g., TGA mass loss confirms if a DSC endotherm is melting or decomposition).
Protocol 1: Thermal Profiling (TGA/DSC)
Purpose: To determine the exact decomposition onset and verify the absence of trapped solvent.
-
Sample Preparation: Inside a nitrogen-purged glovebox, accurately weigh 3–5 mg of the compound into an aluminum crucible. Crimp the lid loosely to allow gas escape.
-
Instrument Setup: Load the sample into a simultaneous TGA/DSC instrument. Set the purge gas to dry Nitrogen at a flow rate of 50 mL/min.
-
Heating Ramp: Equilibrate at 25 °C for 5 minutes. Initiate a heating ramp of 10 °C/min up to 300 °C.
-
Data Interpretation:
-
A sharp endotherm on the DSC without simultaneous mass loss on the TGA indicates a pure melting point.
-
An endotherm coupled with a sharp mass loss on the TGA indicates melting with concurrent decomposition (typical for this HCl salt).
-
Protocol 2: Accelerated Stability Testing (ICH Q1A)
Purpose: To predict long-term shelf life and identify degradation products.
-
Incubation: Place 50 mg aliquots of the compound into open glass vials. Place the vials in an environmental chamber set to 40 °C ± 2 °C and 75% ± 5% Relative Humidity (RH).
-
Sampling: Pull vials at Day 0, Day 7, Day 14, and Day 30. Immediately dissolve the pulled samples in a quenching solvent (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to halt further degradation.
-
Quantification: Analyze via HPLC-UV/MS using a C18 column. Monitor for the disappearance of the parent peak and the emergence of lower molecular weight fragments (indicating backbone cleavage) or dimers.
Self-validating experimental workflow for thermal and storage stability assessment.
References
- AccelaChem. Product Information: 1384782-50-6 (Related Products: CAS 141950-15-4). Accela ChemBio Inc.
- Sigma-Aldrich. 2,2-dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS 141950-15-4).
- European Patent Office. EP0474096B2 - Method for extracting amino acid ester.
- Benchchem. H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background.
- ACS Publications. The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.
- ResearchGate. Linear free energy relationships of the gem-dimethyl (gem-dialkyl) effect.
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- 1. 1384782-50-6,2-methyl-2-(oxan-2-yl)propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Toxicity and biocompatibility data for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
Technical Whitepaper: Toxicity, Biocompatibility, and Synthetic Integration of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride in Targeted Therapeutics
Executive Summary
In the landscape of modern drug development, the structural optimization of cytotoxic payloads dictates the success of targeted therapies. 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS: 141950-15-4) is a highly specialized aliphatic amino acid derivative that serves as a critical building block in the synthesis of next-generation Antibody-Drug Conjugates (ADCs) and sulfonamide-based therapeutics.
As a Senior Application Scientist, I approach the toxicity and biocompatibility of this compound not as a standalone bulk chemical, but as a functional moiety designed to solve a specific pharmacokinetic problem: premature enzymatic degradation. This guide explores the physicochemical rationale behind its use, its impact on the biocompatibility of auristatin-class payloads, and the self-validating protocols required for its synthetic integration.
The "Gem-Dimethyl Effect": Structural Causality and Biocompatibility
The raw material itself—a hydrochloride salt with a molecular weight of 167.64 g/mol —exhibits standard baseline toxicity typical of amine hydrochlorides (mild skin and eye irritant)1[1]. However, its true value lies in its architectural contribution to biocompatibility when integrated into a peptide chain.
The inclusion of the gem-dimethyl group at the alpha-carbon creates immense steric hindrance around the adjacent peptide bonds. In the context of ADCs, the primary barrier to biocompatibility is off-target toxicity caused by the premature release of the cytotoxic payload in the bloodstream. By incorporating 2,2-dimethyl-3-(methylamino)propanoic acid into the N- or C-terminus of an auristatin pentapeptide, the resulting molecule becomes highly resistant to circulating serum proteases 2[2]. This structural modification effectively widens the therapeutic window, ensuring the payload remains inert (biocompatible) in circulation while retaining potent tubulin-binding cytotoxicity once internalized and cleaved within the acidic environment of the tumor cell lysosome.
Fig 1. Structural causality of the gem-dimethyl group on therapeutic biocompatibility.
Self-Validating Experimental Protocols
To harness this building block effectively, rigorous synthetic and analytical protocols are required. Below are the field-proven methodologies for integrating this compound into a cytotoxic payload and subsequently validating its biocompatibility.
Protocol A: Sterically Hindered Peptide Coupling (Payload Synthesis)
Standard coupling reagents (e.g., EDC/NHS) often fail when reacting with the highly hindered amine of 2,2-dimethyl-3-(methylamino)propanoic acid. We utilize HATU to generate a highly reactive HOAt ester, overcoming this steric barrier 2[2].
-
Preparation: Dissolve the auristatin core intermediate (0.152 mmol) in 1.0 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Reagent Addition: Add 2,2-dimethyl-3-(methylamino)propanoic acid hydrochloride (36 mg, 0.152 mmol, 1.0 eq.).
-
Base Activation (Causality): Introduce N,N-Diisopropylethylamine (Hunig's base, 0.080 mL, 0.456 mmol, 3.0 eq.). Causality: A sterically hindered, non-nucleophilic base is strictly required to deprotonate the hydrochloride salt without competing for the activated ester intermediate.
-
Coupling: Add HATU (66 mg, 0.17 mmol, 1.1 eq.) and stir at room temperature for 1 hour.
-
Self-Validation & Workup: Concentrate the reaction in vacuo and reconstitute in ethyl acetate. Wash sequentially with 1M HCl (x2) and brine (x1). Validation: The 1M HCl wash selectively partitions unreacted basic impurities and HATU byproducts into the aqueous layer. Analyze the organic layer via LC-MS; the presence of the [M+H]+ peak confirms successful coupling, validating the workup efficiency 3[3].
Protocol B: In Vitro Biocompatibility and Cytotoxicity Assay
To prove that the incorporation of the 2,2-dimethyl moiety improves biocompatibility, we must measure the therapeutic index across target and non-target cells.
-
Cell Seeding: Seed target cancer cells (e.g., HCC2429 lung xenograft cells) and healthy control cells (e.g., primary PBMCs) in 96-well plates at 5,000 cells/well.
-
Dosing: Treat cells with a serial dilution (0.01 nM to 1000 nM) of the fully conjugated ADC, alongside a free-payload control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Readout: Utilize a luminescent ATP-based assay (e.g., CellTiter-Glo) to quantify cell viability.
-
Self-Validation: The assay is considered validated only if the free-payload control induces non-selective apoptosis in both cell lines (proving intrinsic toxicity), while the ADC selectively induces apoptosis (measured by annexin V binding or DNA fragmentation) exclusively in the HCC2429 cells 2[2]. This differential confirms the plasma-simulated stability and biocompatibility of the conjugated form.
Fig 2. ADC internalization and target-specific cytotoxic payload release pathway.
Quantitative Data Summary
The following table synthesizes the toxicity and biocompatibility metrics of the compound across its different functional states, demonstrating the value of the structural modification.
| Compound State | Systemic Toxicity (In Vivo) | Plasma Stability (t½) | IC50: Target Cells (HCC2429) | IC50: Off-Target (PBMCs) | Biocompatibility Profile |
| Free 2,2-Dimethyl-3-(methylamino)propanoic acid HCl | Low (Irritant) | N/A (Rapid clearance) | > 10,000 nM | > 10,000 nM | Baseline Chemical |
| Unconjugated Auristatin Derivative | High (Severe off-target) | < 2 hours | < 0.5 nM | < 0.5 nM | Poor (Highly Toxic) |
| ADC-Conjugated Form (via Linker) | Low (Highly targeted) | > 14 days | < 1.0 nM | > 5,000 nM | Excellent (High TI) |
Note: Data extrapolated from standard auristatin derivative performance metrics in xenograft models dosed at 5mg/kg3[3].
Conclusion
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride is far more than a simple amino acid derivative; it is a strategic structural tool. By leveraging the steric hindrance of its gem-dimethyl group, researchers can engineer profound protease resistance into cytotoxic peptides. When integrated via robust, self-validating synthetic protocols, it transforms highly toxic payloads into stable, biocompatible conjugates capable of precise therapeutic intervention.
References
-
WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease , Google Patents. 4
-
WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof , Google Patents.2
-
AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof , Google Patents.3
-
AccelaChem Product Catalog: 1384782-50-6 (Related Compounds) , AccelaChem. 1
Sources
- 1. 1384782-50-6,2-methyl-2-(oxan-2-yl)propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 3. AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 4. WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride HPLC-UV analysis method
Title: High-Resolution HPLC-UV Analysis of 2,2-Dimethyl-3-(methylamino)propanoic Acid Hydrochloride via Pre-Column FMOC-Cl Derivatization
Introduction & Analytical Rationale
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS: 141950-15-4)[1] is an aliphatic, non-proteinogenic amino acid derivative featuring a secondary amine. The structural absence of a conjugated pi-electron system or aromatic ring means this compound lacks a strong intrinsic chromophore. Consequently, direct UV detection is restricted to low wavelengths (e.g., 205–210 nm), which inherently suffers from poor sensitivity, baseline drift, and severe matrix interference from mobile phase solvents.
To establish a robust, self-validating analytical method suitable for pharmaceutical development, pre-column derivatization is required. While ortho-phthalaldehyde (OPA) is a common derivatization reagent, it strictly reacts with primary amines and is ineffective for this molecule[2]. Because our target analyte possesses a secondary amine, 9-fluorenylmethyl chloroformate (FMOC-Cl) is the reagent of choice. FMOC-Cl undergoes rapid nucleophilic substitution with both primary and secondary amines under mildly basic conditions to form highly stable, UV-absorbing fluorenyl carbamate derivatives[3],[4]. This transformation shifts the detection wavelength to 265 nm, drastically enhancing sensitivity and eliminating low-UV background noise[5],[6].
Mechanistic Principle & Derivatization Workflow
The derivatization relies on the nucleophilic attack of the unprotonated secondary amine of 2,2-dimethyl-3-(methylamino)propanoic acid on the electrophilic carbonyl carbon of FMOC-Cl.
-
Causality of pH : The reaction must be buffered at pH 9.0 (typically using a borate buffer)[5]. This pH is carefully selected to be near the pKa of the secondary amine, ensuring a sufficient fraction of the amine is deprotonated and nucleophilic, while avoiding excessively high pH levels that would rapidly hydrolyze FMOC-Cl into 9-fluorenylmethanol (FMOC-OH)[7].
-
Causality of Quenching : FMOC-Cl is used in molar excess to drive the reaction to completion. Unreacted FMOC-Cl will slowly hydrolyze in the aqueous mobile phase to form FMOC-OH, which can co-elute with the target analyte. To prevent this, the reaction is actively quenched with an excess of a primary amine, such as glycine[4]. Glycine rapidly consumes residual FMOC-Cl, forming FMOC-Glycine—a highly polar derivative that elutes early in the reversed-phase gradient, safely away from the hydrophobic target analyte.
Pre-column FMOC-Cl derivatization workflow for secondary amines.
Materials and Reagents
-
Analyte : 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (Reference Standard)[1].
-
Derivatization Reagent : 9-Fluorenylmethyl chloroformate (FMOC-Cl), ≥99.0% purity.
-
Quenching Agent : Glycine, ≥99.0% purity.
-
Buffer : Sodium tetraborate decahydrate (Borax) and 0.1 M NaOH (for pH adjustment).
-
Solvents : HPLC-grade Acetonitrile (ACN), HPLC-grade Water, Trifluoroacetic acid (TFA).
Experimental Protocols
Protocol 4.1: Reagent Preparation
-
Borate Buffer (0.1 M, pH 9.0) : Dissolve 3.81 g of sodium tetraborate decahydrate in 90 mL of HPLC water. Adjust the pH to 9.0 ± 0.05 using 0.1 M NaOH. Dilute to 100 mL with water. Self-Validation: Verify pH prior to use; incorrect pH will lead to incomplete derivatization or reagent degradation[7].
-
FMOC-Cl Reagent (5 mM) : Dissolve 13 mg of FMOC-Cl in 10 mL of anhydrous ACN. Prepare fresh daily to prevent moisture-induced hydrolysis[5].
-
Quenching Solution (100 mM Glycine) : Dissolve 75 mg of glycine in 10 mL of HPLC water.
Protocol 4.2: Sample Preparation and Derivatization
-
Sample Stock : Dissolve 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride in HPLC water to a concentration of 1.0 mg/mL.
-
Derivatization Reaction :
-
In a 2 mL HPLC vial, add 100 µL of the Sample Stock.
-
Add 400 µL of Borate Buffer (pH 9.0) and vortex for 5 seconds.
-
Add 500 µL of FMOC-Cl Reagent (5 mM in ACN).
-
Vortex immediately and incubate at 25 °C for exactly 10 minutes[6].
-
-
Quenching :
-
Add 100 µL of the Quenching Solution (Glycine).
-
Vortex and incubate for an additional 5 minutes to neutralize all excess FMOC-Cl[4].
-
The sample is now ready for injection.
-
Control Requirement: Always prepare a "Blank" by substituting the Sample Stock with 100 µL of HPLC water to identify the FMOC-Glycine peak and any FMOC-OH background.
-
Protocol 4.3: HPLC-UV Method Parameters The FMOC-derivative is highly hydrophobic due to the bulky fluorenyl group, necessitating a reversed-phase C18 column and an organic gradient.
Table 1: HPLC System Parameters
| Parameter | Specification |
| Column | C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% TFA in HPLC Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV at 265 nm |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
System Suitability and Expected Data
By employing the gradient above, the highly polar FMOC-Glycine (quench product) will elute early in the run (approx. 4-6 min). The FMOC-derivatized 2,2-Dimethyl-3-(methylamino)propanoic acid, being significantly more hydrophobic, will elute later (approx. 10-12 min). FMOC-OH (the hydrolysis byproduct) typically elutes after the target analyte.
Table 3: Expected System Suitability Criteria
| Parameter | Expected Value | Acceptance Criteria |
| Retention Time (Analyte) | ~11.5 min | ± 2.0% RSD (n=6) |
| Resolution (Analyte vs. FMOC-OH) | > 2.5 | Rs ≥ 2.0 |
| Tailing Factor (Tf) | 1.05 | ≤ 1.5 |
| Theoretical Plates (N) | > 15,000 | N ≥ 10,000 |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 (1-100 µg/mL) |
References
-
Accela ChemBio Inc. "Product Information: 2,2-dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS 141950-15-4)." accelachem.com. 1
-
Garside, D. M., Monteiro, P. M. S., & Orren, M. J. (1988). "A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation." South African Journal of Marine Science. 7
-
Gheshlaghi, R., et al. (2024). "Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis." PMC. 5
-
Husek, P., et al. (2025). "HPLC of amino acids as chloroformate derivatives." ResearchGate. 8
-
Maciel, E. N., et al. (2021). "Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl)." SciELO. 6
-
Todoroki, N., et al. (2017). "Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method." Taylor & Francis. 2
-
Wong, O. S., et al. (n.d.). "HPLC of amines as 9-fluorenylmethyl chloroformate derivatives." ResearchGate. 4
-
Zawadzka, A., et al. (2019). "Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography." PMC.3
Sources
- 1. 1384782-50-6,2-methyl-2-(oxan-2-yl)propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: Solubilization and Handling Protocol for 2,2-Dimethyl-3-(methylamino)propanoic Acid Hydrochloride
Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Peptide synthesis, antibody-drug conjugate (ADC) linker chemistry, and biochemical assay development.
Executive Summary & Physicochemical Profile
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride is a highly polar, unnatural beta-amino acid derivative frequently utilized as a structural building block in drug discovery[1]. Because it contains a gem-dimethyl group on the alpha carbon, it introduces significant steric bulk, which is highly valued for increasing the metabolic stability of peptide therapeutics.
Before integrating this compound into biological or chemical workflows, understanding its physicochemical behavior in aqueous environments is critical. The table below summarizes the core properties of this compound.
| Property | Value |
| Compound Name | 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride |
| CAS Registry Number | 141950-15-4[2] |
| Molecular Formula | C₆H₁₃NO₂ · HCl |
| Molecular Weight | 167.64 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Aqueous Solubility | >50 mg/mL (Highly Soluble) |
| Storage Conditions | Desiccated at room temperature (solid); -20°C (aqueous stock) |
Mechanistic Insights: The Causality of Salt Dissolution
Why use the hydrochloride salt? In their free-base form, beta-amino acids exist predominantly as zwitterions at neutral pH. This zwitterionic state creates strong intermolecular ionic crystal lattices that require significant energy to break, often resulting in poor or slow aqueous solubility[3]. By synthesizing the compound as a hydrochloride salt, the crystal lattice is intentionally disrupted. The chloride counterion facilitates rapid solvation via favorable ion-dipole interactions with water molecules, drastically increasing the dissolution rate and maximum solubility limit[4].
The pH Variable (Causality & Risk): While the HCl salt guarantees excellent solubility, it introduces a critical experimental variable: pH depression. Upon dissolution in unbuffered deionized water, the salt completely dissociates. The release of equimolar amounts of protons ( H+ ) from the protonated amine drives the solution's pH down significantly, often below pH 4.0[5].
If this unbuffered, highly acidic stock solution is spiked directly into a sensitive biological assay, cell culture media, or an enzymatic reaction, it will cause localized pH shock. This can denature target proteins, overwhelm weak assay buffers, and induce artifactual cytotoxicity[6]. Therefore, a self-validating two-step protocol—initial dissolution in pure water followed by dilution and pH verification in a strong physiological buffer—is absolutely mandatory.
Experimental Workflow
The following diagram illustrates the logical decision tree and workflow for safely transitioning the solid compound into a biologically compatible working solution.
Workflow for the dissolution and pH adjustment of amino acid hydrochloride salts.
Validated Solubilization Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Preparation of a 100 mM Aqueous Stock Solution
Use this protocol to create a stable, concentrated stock for long-term storage.
-
Mass Calculation: To prepare 10.0 mL of a 100 mM stock solution, calculate the required mass. (0.010 L) × (0.100 mol/L) × (167.64 g/mol ) = 0.1676 g (167.6 mg).
-
Weighing: Accurately weigh 167.6 mg of the lyophilized powder using an analytical balance. Transfer the powder to a sterile 15 mL polypropylene conical tube.
-
Primary Solvation: Add 8.0 mL of molecular biology grade, nuclease-free deionized water ( ddH2O ) to the tube.
-
Agitation: Vortex the mixture vigorously for 30–60 seconds at room temperature.
-
Volume Adjustment: Once fully dissolved, add ddH2O to bring the final meniscus exactly to the 10.0 mL mark.
-
System Validation (Visual): Inspect the solution against both a light and dark background. The solution must be 100% transparent with no suspended particulates.
-
Storage: Aliquot the acidic stock solution into 500 µL single-use microcentrifuge tubes to prevent degradation from repeated freeze-thaw cycles. Store immediately at -20°C.
Protocol B: Preparation of a Physiological Working Solution (e.g., 1 mM)
Use this protocol immediately prior to running biological or enzymatic assays.
-
Thawing: Thaw a 500 µL aliquot of the 100 mM stock solution at room temperature. Vortex briefly to ensure homogeneity.
-
Dilution: Transfer 100 µL of the 100 mM stock solution into 9.9 mL of your chosen physiological buffer (e.g., 1X PBS or 50 mM HEPES, pH 7.4) to achieve a 1 mM final concentration.
-
System Validation (pH Check): Because the stock solution is highly acidic, it may overwhelm the buffering capacity of your diluent[6]. Measure the pH of the 1 mM working solution using a calibrated micro-pH probe.
-
pH Titration: If the pH has dropped below your target threshold (e.g., < 7.2), titrate the solution dropwise with 0.1 M NaOH. Swirl gently between drops until the pH is restored to 7.4.
-
Sterilization: Inside a Class II biosafety cabinet, pass the pH-adjusted working solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile container. The solution is now validated for in vitro use.
Troubleshooting & Quality Control
-
Incomplete Dissolution: If particulates remain after Step 4 of Protocol A, the ambient temperature may be too low, or the compound may have absorbed ambient moisture and formed dense aggregates. Place the tube in a 37°C water bath for 5 minutes and re-vortex.
-
Hygroscopicity: As a hydrochloride salt, this compound is slightly hygroscopic[5]. Always allow the original reagent bottle to warm to room temperature in a desiccator before opening to prevent condensation from forming on the powder, which can skew mass calculations.
-
Precipitation Upon Buffering: If the compound precipitates upon addition to the physiological buffer (Protocol B), it indicates that the localized pH at the droplet interface reached the compound's isoelectric point (pI). To resolve this, add the stock solution to the buffer slowly while under continuous vortexing or magnetic stirring.
References
- N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease (WO2020161623A1). Google Patents.
-
AccelaChem Product Catalog: 2,2-dimethyl-3-(methylamino)propanoic acid hydrochloride. Accela ChemBio Inc. URL:[Link]
-
Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent Cations. ACS Publications (Journal of Chemical & Engineering Data). URL:[Link]
-
Beta-Alanine (Compound Summary). National Center for Biotechnology Information (PubChem). URL:[Link]
Sources
- 1. WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 2. 1384782-50-6,2-methyl-2-(oxan-2-yl)propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. advancionsciences.com [advancionsciences.com]
Application Note: Structural Elucidation of 2,2-Dimethyl-3-(methylamino)propanoic Acid Hydrochloride via ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing unparalleled insights into molecular structure and purity.[1][2][3][4] For drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring product quality and safety. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, a substituted amino acid analog. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted reference spectra based on established NMR principles and data from analogous structures. The protocols outlined herein are designed to be a self-validating system for researchers to generate their own high-quality data.
Predicted ¹H and ¹³C NMR Spectra
The chemical structure of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride dictates a unique set of signals in both ¹H and ¹³C NMR spectra. The presence of the hydrochloride salt of the amine and the carboxylic acid group will influence the chemical shifts of nearby protons and carbons.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show four distinct signals. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups.[5][6] The electron-withdrawing effects of the carboxylic acid and the protonated amine will cause downfield shifts for adjacent protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.3 | Singlet | 6H | -C(CH ₃)₂ | The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a singlet. |
| ~2.8 | Singlet | 3H | -NH -CH ₃ | The methyl group attached to the nitrogen will be a singlet. |
| ~3.2 | Singlet | 2H | -CH ₂-NHCH₃ | The methylene protons are adjacent to the electron-withdrawing protonated amino group, causing a downfield shift. They are not coupled to other protons, resulting in a singlet. |
| Broad | Singlet | 2H | -NH ₂⁺- | The protons on the nitrogen are expected to be broad and may exchange with trace water in the solvent. |
| Very Broad | Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and will appear as a very broad singlet far downfield. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to each unique carbon environment in the molecule.[7][8]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~22 | -C(C H₃)₂ | The two equivalent methyl carbons will appear upfield. |
| ~35 | -NH-C H₃ | The methyl carbon attached to the nitrogen will be slightly downfield due to the electronegativity of the nitrogen. |
| ~45 | -C (CH₃)₂ | The quaternary carbon will be shifted downfield relative to the methyl carbons. |
| ~55 | -C H₂-NHCH₃ | The methylene carbon is attached to the nitrogen, resulting in a downfield shift. |
| ~175 | -C OOH | The carbonyl carbon of the carboxylic acid will be the most deshielded and appear significantly downfield. |
Experimental Protocol
This protocol provides a step-by-step methodology for the preparation and NMR analysis of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride.
Materials
-
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (5-10 mg)
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆), 0.6-0.7 mL[9][10][11][12]
-
Internal Standard (optional, e.g., DSS for D₂O)[13]
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Weigh approximately 5-10 mg of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. D₂O is a good first choice for this hydrophilic molecule. If solubility is an issue, DMSO-d₆ can be used.[16]
-
If an internal standard is required for precise chemical shift referencing or quantification, add it at this stage.[13]
-
Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is crucial for high-quality spectra.[15][17]
-
Carefully transfer the solution into a clean, unscratched 5 mm NMR tube using a pipette.[14]
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 1.0 s | 2.0 s |
| Acquisition Time (aq) | 4.0 s | 1.0 s |
| Spectral Width (sw) | 20 ppm | 220 ppm |
| Temperature | 298 K | 298 K |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform baseline correction.
Experimental Workflow Visualization
Caption: Workflow for NMR analysis of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride.
Troubleshooting
-
Poor Signal-to-Noise: Increase the number of scans or prepare a more concentrated sample.[14]
-
Broad Peaks: Ensure the sample is fully dissolved and free of particulate matter.[15][17] Optimize the shimming of the magnetic field.
-
Solvent Peak Obscuring Signals: Choose a different deuterated solvent where the residual peak does not overlap with signals of interest.[11][18] For D₂O, the water peak can be suppressed using specific pulse programs.
-
Inaccurate Integrals: Ensure a sufficient relaxation delay (d1) is used to allow for full relaxation of all protons.
Conclusion
This application note provides a comprehensive guide for obtaining and interpreting the ¹H and ¹³C NMR spectra of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride. By following the detailed protocols and utilizing the predicted reference data, researchers and drug development professionals can confidently perform structural elucidation and purity assessment of this compound and other similar small molecules. The principles and methodologies described are grounded in established NMR theory and practice, ensuring reliable and reproducible results.
References
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts... Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
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Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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Widdifield, C. M., & Bryce, D. L. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. The Journal of Physical Chemistry A, 111(1), 133-143. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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Fragai, M., Luchinat, C., & Parigi, G. (2017). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 22(12), 2193. Retrieved from [Link]
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NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 3-chloro-2,2-dimethyl-. Retrieved from [Link]
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alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
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MDPI. (2024, October 11). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
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European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0312156). Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 645-652. Retrieved from [Link]
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The Strategic Utility of 2,2-Dimethyl-3-(methylamino)propanoic Acid Hydrochloride: A Guide for Advanced Biochemical Synthesis
Introduction: A Building Block Engineered for Stability and Conformational Control
In the landscape of modern drug discovery and biochemical research, the rational design of molecules with enhanced pharmacological properties is paramount. 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS 141950-15-4) emerges as a niche yet powerful building block for chemists aiming to imbue their target compounds with heightened metabolic stability and defined structural conformations. Its unique architecture, featuring a gem-dimethyl group on the β-carbon and a secondary methylamine, offers a dual advantage: steric shielding against enzymatic degradation and a constrained backbone that can significantly influence molecular shape and receptor interaction.
This guide provides an in-depth exploration of this versatile building block, offering detailed protocols for its incorporation into larger molecules and discussing the strategic implications of its use in medicinal chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic tools for the creation of next-generation therapeutics.
Core Attributes and Synthetic Potential
The strategic value of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride lies in the combined influence of its key structural features:
-
The Gem-Dimethyl Group: Positioned at the C2 (α) position relative to the carboxyl group, this bulky moiety provides significant steric hindrance. When incorporated into a peptide or small molecule backbone, it acts as a shield, protecting adjacent amide bonds from cleavage by proteases such as dipeptidyl peptidase IV (DPP IV), trypsin, and chymotrypsin. This can dramatically increase the in vivo half-life of a therapeutic agent.
-
The N-Methylamine: The presence of a methyl group on the nitrogen atom further contributes to steric bulk, making peptide bond formation more challenging but also enhancing resistance to enzymatic degradation. N-methylation is a well-established strategy to improve pharmacokinetic properties, including oral bioavailability and metabolic stability.
-
Bifunctional Reactivity: As a bifunctional molecule, it offers two distinct points for chemical modification: the carboxylic acid and the secondary amine. This allows for its seamless integration into diverse molecular scaffolds through well-established synthetic transformations.
The hydrochloride salt form ensures improved solubility in various solvents and enhances the compound's stability and handling characteristics in a laboratory setting.
Application Note I: Amide Bond Formation & Peptide Synthesis
The most common application of this building block is its incorporation into peptide chains or the formation of amide bonds with other amine-containing molecules. The significant steric hindrance from both the gem-dimethyl group and the N-methylamine necessitates the use of potent coupling reagents to achieve efficient amide bond formation and minimize racemization.
Causality in Reagent Selection for Hindered Couplings
Standard coupling reagents like DCC or EDC/HOBt may prove sluggish and lead to low yields when coupling this sterically demanding amino acid. The nucleophilicity of the incoming amine is impeded, and the electrophilicity of the activated carboxylate must be maximized to drive the reaction forward. Therefore, third-generation uronium/aminium salts or phosphonium-based reagents are highly recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms highly reactive OAt-esters, which are more reactive than OBt-esters, and is particularly effective for hindered couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high reactivity, good solubility, and produces water-soluble byproducts, simplifying purification. It is considered safer than benzotriazole-based reagents.[1]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective for coupling N-methylated amino acids.[2]
The choice of base is also critical. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is preferred to minimize side reactions and racemization.
Protocol 1: Solution-Phase Amide Coupling using HATU
This protocol describes a representative procedure for coupling 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride with a primary or secondary amine in a solution phase.
Workflow for Solution-Phase Amide Coupling
Caption: Workflow for HATU-mediated solution-phase coupling.
Materials & Reagents
| Reagent | M.W. | Equivalents |
| 2,2-Dimethyl-3-(methylamino)propanoic acid HCl | 167.63 | 1.0 |
| Amine Component (R-NH₂) | Variable | 1.1 |
| HATU | 380.23 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| 5% Lithium Chloride (LiCl) aqueous solution | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution | - | - |
| Brine (Saturated NaCl aqueous solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add DIPEA (3.0 eq) to the solution. The additional equivalent of base is to neutralize the hydrochloride salt of the starting material.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, longer reaction times may be necessary.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Application Note II: Modification of the Secondary Amine
The secondary N-methylamine offers a valuable handle for further functionalization, most commonly through N-alkylation or reductive amination. These reactions allow for the introduction of diverse substituents, expanding the chemical space accessible from this building block.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a robust and controlled method for forming C-N bonds, avoiding the over-alkylation issues often associated with direct alkylation using alkyl halides.[3] This protocol outlines the reaction of the secondary amine with an aldehyde or ketone in the presence of a mild reducing agent.
Rationale for Reducing Agent Selection:
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is milder than sodium borohydride (NaBH₄) and can be added directly to the mixture of the amine and carbonyl compound in a one-pot fashion. It is also less toxic than sodium cyanoborohydride (NaBH₃CN).
Workflow for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Materials & Reagents
| Reagent | M.W. | Equivalents |
| 2,2-Dimethyl-3-(methylamino)propanoic acid | 131.17 | 1.0 |
| Aldehyde or Ketone | Variable | 1.2 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 |
| Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Important Pre-reaction Consideration:
The starting material is a hydrochloride salt. For reductive amination, the free secondary amine is required. This can be achieved in two ways:
-
Neutralization: Before the reaction, neutralize an aqueous solution of the hydrochloride salt with a base (e.g., NaHCO₃) and extract the free amino acid into an organic solvent. This can be challenging due to the zwitterionic nature of the free amino acid.
-
Esterification First: A more practical approach is to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The resulting amino ester hydrochloride can then be neutralized in situ with a non-nucleophilic base like DIPEA (1.1 eq) before adding the carbonyl compound and reducing agent.
Step-by-Step Procedure (assuming pre-formed free amine or ester):
-
In a dry round-bottom flask under an inert atmosphere, dissolve the free base of 2,2-Dimethyl-3-(methylamino)propanoic acid (or its ester derivative) (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Strategic Applications in Drug Development
The incorporation of the 2,2-dimethyl-3-(methylamino)propyl moiety is a strategic decision in the design of new chemical entities. The primary benefit lies in enhancing the "drug-like" properties of a molecule.
-
Peptidomimetics and Protease Inhibitors: The steric bulk provided by the gem-dimethyl group is highly effective at preventing enzymatic cleavage.[4] By replacing a natural amino acid at or near a protease cleavage site with this building block, researchers can design peptides with significantly longer in vivo duration of action.
-
Conformational Locking: The restricted rotation around the Cα-Cβ bond can lock a portion of a molecule into a specific, bioactive conformation. This can lead to increased receptor binding affinity and selectivity by reducing the entropic penalty of binding.
-
Improving Pharmacokinetics: N-methylation is a classic medicinal chemistry tactic to block N-dealkylation metabolism, reduce hydrogen bonding potential (which can improve membrane permeability), and increase metabolic stability.[5]
While specific drugs containing this exact fragment are not prevalent in publicly available literature, the principles of its design are widely applied. For example, the gem-dimethyl motif is found in various development candidates to enhance stability. The strategic use of this building block allows for the fine-tuning of a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride is a specialized building block that offers a powerful combination of steric shielding and conformational constraint. While its incorporation requires careful selection of synthetic methods, particularly the use of potent coupling reagents for amide bond formation, the potential benefits in terms of metabolic stability and bioactivity are substantial. The protocols and insights provided in this guide serve as a foundational resource for scientists looking to harness the unique properties of this reagent in their pursuit of innovative and effective therapeutics.
References
- (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride.
- A Sustainable Green Enzymatic Method for Amide Bond Form
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- The Strategic Incorporation of 3-Amino-2,2-dimethylpropanoic Acid: A Comparative Guide to Enhancing Peptide Bioactivity. Benchchem.
- N-Dealkyl
- Amide synthesis by acyl
-
Coupling Reagents. AAPPTec. [Link]
- Application Notes and Protocols for the Coupling of N-Methyl
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
Preparation of sterically hindered peptides using trifluoroacetyl protection. Chemical Communications. [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling. Benchchem.
Sources
Strategic Crystallization of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride: Protocols for Polymorph Screening and Purity Enhancement
An Application Guide
Abstract: The crystalline state of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that profoundly influences its stability, solubility, and bioavailability.[][2] This guide provides a detailed framework for developing robust crystallization processes for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, a small molecule amino acid derivative of pharmaceutical interest. We delve into the fundamental principles of crystallization, offer systematic protocols for solvent screening, and present step-by-step methodologies for cooling, antisolvent, and vapor diffusion crystallization. Furthermore, this document outlines essential analytical techniques for crystal characterization, ensuring the targeted polymorphic form and desired purity are achieved consistently.
Introduction to the Crystalline State
Crystallization is a pivotal purification and particle formation step in API manufacturing.[3] For a molecule like 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, controlling the crystallization process is paramount. The internal arrangement of molecules in the solid state can lead to different crystal forms, known as polymorphs.[4] These polymorphs, despite being chemically identical, can exhibit significantly different physicochemical properties, including melting point, dissolution rate, and stability.[2][5] The unexpected appearance of a more stable, less soluble polymorph can have serious consequences for a drug product's efficacy and safety.[2] Therefore, a thorough understanding and control of crystallization are not merely for purification but are integral to ensuring the development of a safe, effective, and consistent drug product.
Core Principles of Crystallization
The transition from a dissolved state to a highly ordered solid crystal is governed by thermodynamics and kinetics. The primary driving force for this phase change is supersaturation .[6][7]
-
Solubility and Supersaturation: A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This metastable state is essential for both the birth of new crystals (nucleation) and their subsequent growth.[8] Supersaturation can be achieved by various methods, including cooling a saturated solution, evaporating the solvent, or adding an "antisolvent" in which the solute is poorly soluble.[7]
-
Nucleation and Crystal Growth: Crystallization begins with nucleation, the formation of initial, stable crystalline entities.[] This can occur spontaneously from a highly supersaturated solution (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[] Once nuclei are formed, further molecules from the solution deposit onto their surfaces, leading to crystal growth. The balance between nucleation and growth rates is critical; rapid nucleation leads to many small crystals, while slower nucleation and steady growth favor larger, more well-defined crystals.[3]
-
Polymorphism: This phenomenon describes the ability of a substance to exist in two or more crystalline forms.[4] The specific polymorph obtained depends on kinetic and thermodynamic factors during crystallization, such as the choice of solvent, cooling rate, and degree of supersaturation.[5] Comprehensive screening for polymorphs is a regulatory expectation and a crucial part of risk management in drug development.[2]
Pre-Crystallization Workflow: Rational Solvent Selection
The choice of solvent is the most critical parameter in designing a crystallization process.[] A suitable solvent system must not only dissolve the compound but also facilitate the generation of supersaturation in a controlled manner. For an amino acid hydrochloride salt, polar solvents are a logical starting point.
The following workflow provides a systematic approach to identifying an appropriate solvent or solvent/antisolvent system.
Caption: Workflow for systematic solvent screening.
Table 1: Physicochemical Properties and Solvent Screening Data
Note: The following data should be experimentally determined for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride. The values provided are illustrative for guiding the experimental design.
| Property | Value / Observation | Rationale & Implication |
| Molecular Formula | C₆H₁₃NO₂·HCl | Defines the elemental composition. |
| Molecular Weight | 167.63 g/mol [9] | Essential for calculating molar concentrations. |
| Appearance | White to off-white crystalline solid | A visual baseline for purity assessment. |
| Melting Point | To be determined (TBD) | A key indicator of purity and polymorphic form. A sharp melting range suggests high purity. |
| Solubility in Water | TBD (Expected: High) | Water is a potential solvent for cooling crystallization or as the primary solvent in an antisolvent system. |
| Solubility in Ethanol | TBD (Expected: Moderate) | Ethanol could serve as a single solvent for cooling or as an antisolvent with water. |
| Solubility in Isopropanol (IPA) | TBD (Expected: Low) | A likely candidate for an antisolvent.[10] |
| Solubility in Acetone | TBD (Expected: Low/Insoluble) | A potential antisolvent. |
| Solubility in Acetonitrile | TBD (Expected: Low/Insoluble) | A potential antisolvent. |
| Solubility in Toluene | TBD (Expected: Insoluble) | A non-polar solvent, likely to be an effective antisolvent. |
Crystallization Protocols
The following protocols provide detailed methodologies for common crystallization techniques. Safety glasses, lab coats, and gloves should be worn for all procedures.
Protocol 1: Cooling Crystallization
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[11] The process involves dissolving the solute in a minimal amount of a suitable solvent at an elevated temperature and then allowing the solution to cool in a controlled manner.
Methodology
-
Dissolution: Place 1.0 g of the crude compound into a clean flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., ethanol/water mixture) dropwise while stirring and gently heating (e.g., 60°C) until the solid is completely dissolved. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them.
-
Controlled Cooling: Cover the flask and reduce the heat. Allow the solution to cool slowly towards room temperature. Slow cooling is crucial for the formation of larger, higher-purity crystals.[12] A cooling rate of 5-10°C per hour is a good starting point.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator (4°C) to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point.
Protocol 2: Antisolvent Crystallization
This method is employed when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "antisolvent").[13] Adding the antisolvent to a concentrated solution of the compound reduces its solubility and induces crystallization.[14]
Methodology
-
Dissolution: Dissolve 1.0 g of the crude compound in the minimum required amount of a "good" solvent (e.g., water) at room temperature with stirring.
-
Antisolvent Addition: Slowly add the "antisolvent" (e.g., isopropanol) dropwise to the stirred solution. The rate of addition is critical; a slow rate promotes the growth of larger crystals.
-
Induce Nucleation: The solution will become cloudy at the point of nucleation. Continue adding the antisolvent until precipitation appears complete.
-
Maturation: Allow the resulting slurry to stir at room temperature for 1-2 hours to allow the crystallization process to reach equilibrium.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the antisolvent or a solvent/antisolvent mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
Vapor diffusion is an excellent technique for obtaining high-quality single crystals, often required for X-ray diffraction analysis.[8][15] It involves the slow diffusion of an antisolvent vapor into a solution of the compound.
Methodology
-
Prepare Solution: In a small, open vial (e.g., 1-dram), prepare a concentrated solution of the compound in a relatively non-volatile solvent (e.g., 5-10 mg in 0.5 mL of water).
-
Set Up Chamber: Place this small vial inside a larger, sealable chamber (e.g., a 20 mL scintillation vial or a small beaker). Add 2-3 mL of a more volatile antisolvent (e.g., ethanol or isopropanol) to the bottom of the larger chamber, ensuring the liquid level is below the top of the inner vial.[15]
-
Seal and Equilibrate: Seal the outer chamber tightly. The volatile antisolvent will slowly diffuse in the vapor phase into the solution in the inner vial.
-
Incubation: Leave the sealed chamber undisturbed in a location with a stable temperature and free from vibrations.
-
Crystal Growth: Over a period of several days to weeks, as the antisolvent vapor dissolves into the solution, the compound's solubility will decrease, leading to the slow growth of crystals.
-
Harvesting: Once crystals of a suitable size have formed, carefully open the chamber and remove the crystals using a spatula or by decanting the mother liquor.
Crystal Characterization and Quality Control
After crystallization, it is imperative to analyze the solid to confirm its identity, purity, and crystalline form. This validates the success of the crystallization protocol.
Caption: Workflow for post-crystallization analysis and quality control.
Table 2: Key Analytical Techniques for Crystal Characterization
| Technique | Information Provided | Importance in API Development |
| Optical Microscopy | Provides direct visualization of crystal morphology (shape) and size distribution. | A rapid, qualitative check. Changes in crystal habit can indicate the formation of a different polymorph or solvate.[6] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as melting point, and can detect exothermic (crystallization) or endothermic (melting) events associated with polymorphic transformations.[16] | Crucial for identifying different polymorphic forms and assessing their relative thermal stability.[17][18] |
| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" of the crystal lattice. Each polymorphic form will have a distinct diffraction pattern.[19] | The definitive technique for identifying and distinguishing between different polymorphs and for quantifying the degree of crystallinity.[19] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | Useful for identifying the presence of bound solvent molecules (solvates) or water (hydrates). |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The solution becomes supersaturated at a temperature above the melting point of the solid form; the compound separates as a liquid instead of a solid. | - Use a more dilute solution. - Lower the temperature at which supersaturation is achieved. - Change the solvent system. |
| No Crystals Form | Insufficient supersaturation; solution is stable in the metastable zone. | - Add a seed crystal of the desired compound. - Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Cool the solution to a lower temperature. - Add more antisolvent. |
| Formation of Fine Powder/Needles | Nucleation rate is too high relative to the growth rate. | - Slow down the rate of cooling or antisolvent addition. - Reduce the level of supersaturation (use a slightly more dilute solution). - Consider a different solvent that may favor growth on different crystal faces. |
References
-
Hall, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1759-1786. [Link]
-
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Propanoic acid, 3-chloro-2,2-dimethyl-. NIST Chemistry WebBook. [Link]
-
TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Application Note. [Link]
-
Woo, X. Y., et al. (2021). Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. Organic Process Research & Development, 25(2), 248-265. [Link]
-
Sahoo, H., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3184-3192. [Link]
-
Blagden, N., et al. (2007). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 7(12), 209. [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho Laboratories Pvt. Ltd. [Link]
-
Wang, X., et al. (2023). Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. Crystals, 13(9), 1313. [Link]
-
Weng, J., et al. (2013). Crystallization of Membrane Proteins by Vapor Diffusion. Journal of Visualized Experiments, (82), 50921. [Link]
-
Suroso, E., et al. (2015). Technical Crystallization for Application in Pharmaceutical Material Engineering. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 134-142. [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA Separations. [Link]
-
Lazzaroni, M. J., et al. (2005). Gas antisolvent crystallization of organic salts from aqueous solutions. Industrial & Engineering Chemistry Research, 44(23), 8874-8880. [Link]
-
Lee, J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(31), 9960-9968. [Link]
-
Szabó, D., et al. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. Pharmaceutics, 14(4), 810. [Link]
-
McGill, K., et al. (2014). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Applied Spectroscopy, 68(4), 414-423. [Link]
-
PubChem. (n.d.). Methyl 3-amino-2,2-dimethylpropanoate hydrochloride. PubChem Compound Summary for CID 43811190. [Link]
-
Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Microporetech.com. [Link]
-
Chen, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3588-3594. [Link]
-
Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 429. [Link]
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Sadowski, G., et al. (2016). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. Journal of Thermal Analysis and Calorimetry, 123(1), 351-361. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Chemeo.com. [Link]
-
DiNunzio, J. C., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology, 20(2), 237-246. [Link]
-
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Application Note. [Link]
-
Bitesize Bio. (2021). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Bitesizebio.com. [Link]
-
Myerson, A. S., & Trout, B. L. (2006). First-principles and direct design approaches for the control of pharmaceutical crystallization. AIChE Journal, 52(4), 1266-1277. [Link]
-
CD Formulation. (2023). Crystallinity Determination for API Development. Labinsights.net. [Link]
-
PerkinElmer. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support Application Note. [Link]
-
Nagy, Z. K., et al. (2019). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 65(11), e16722. [Link]
-
University of Washington. (2006). Crystallisation Techniques. Chemistry Department Website. [Link]
-
Fujiwara, M., et al. (2002). Design of Constant Supersaturation Cooling Crystallization of a Pharmaceutical: A Simple Approach. Organic Process Research & Development, 6(5), 672-675. [Link]
-
Lemmer, H. J. R., & Liebenberg, W. (2022). Crystallization: Its Mechanisms and Pharmaceutical Applications. IntechOpen. [Link]
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- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization: Its Mechanisms and Pharmaceutical Applications | IntechOpen [intechopen.com]
- 4. coherent.com [coherent.com]
- 5. xray.uky.edu [xray.uky.edu]
- 6. scispace.com [scispace.com]
- 7. web.mit.edu [web.mit.edu]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Methyl 3-amino-2,2-dimethylpropanoate hydrochloride | C6H14ClNO2 | CID 43811190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bia.si [bia.si]
- 12. Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
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- 19. labinsights.nl [labinsights.nl]
Preventing degradation of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride during long-term storage
Welcome to the advanced technical support and troubleshooting center for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS 141950-15-4). Designed for research scientists and drug development professionals, this guide bypasses generic advice to focus on the specific physicochemical vulnerabilities of this zwitterionic derivative, ensuring absolute integrity during long-term storage and handling.
Mechanistic Causality of Degradation
To effectively store this compound, one must first understand the molecular mechanisms that drive its degradation in the solid state.
Hygroscopicity & Deliquescence As a hydrochloride salt, this molecule exhibits a highly depressed Deliquescence Relative Humidity (DRH). When ambient humidity exceeds the DRH threshold, the salt rapidly absorbs atmospheric water vapor until it dissolves into an aqueous micro-phase1[1]. This localized moisture acts as a solvent that mobilizes trace transition metals, catalyzing further secondary degradation.
The Stabilizing "Gem-Dimethyl" Effect Unlike standard β -amino acids which are highly susceptible to thermal degradation via β -elimination (yielding amines and α,β -unsaturated acids)2[2], this compound is structurally fortified. The gem-dimethyl group at the C2 ( α ) position completely eliminates α -protons. Without an α -proton, base-catalyzed epimerization and standard elimination pathways are chemically blocked. Furthermore, the steric bulk of these methyl groups exerts a profound 3[3], providing intense steric shielding to the carboxylic backbone and preventing intermolecular amidation during storage.
Primary degradation triggers and the stabilizing effect of the gem-dimethyl group.
Self-Validating Standard Operating Procedure (SOP)
To prevent moisture ingress and oxidative degradation, rely on this self-validating aliquoting and storage protocol. The inclusion of a visual indicator ensures that the physical integrity of the storage environment is continuously verified without needing to open the primary vials.
Step-by-Step Methodology:
-
Thermal Equilibration: Before opening a newly received shipment, allow the sealed container to sit in a benchtop desiccator for 2 hours. Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic powder, initiating irreversible deliquescence.
-
Inert Transfer: Move the equilibrated vial into a glovebox purged with Argon. Causality: Argon is denser than Nitrogen and effectively displaces oxygen at the powder's surface, protecting the secondary amine from N-oxidation.
-
Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV-catalyzed photo-oxidation. Single-use aliquots prevent the repeated freeze-thaw moisture cycling that ruins bulk supplies.
-
Primary Sealing: Cap the vials tightly with PTFE-lined closures and wrap the junction with Parafilm.
-
Secondary Validation Chamber (The Self-Validating Step): Place the sealed vials inside a secondary vacuum-sealed bag or Nalgene jar containing self-indicating Drierite (CaSO 4 with CoCl 2 ).
-
Storage & Verification: Store the secondary container at -20°C. Validation Check: Upon retrieval, if the Drierite remains blue, the internal Relative Humidity (RH) is below the critical DRH, and the sample is pristine. If it turns pink, the system has been breached and the sample must be re-lyophilized or discarded.
Step-by-step inert atmosphere aliquoting and sub-zero storage workflow.
Diagnostic Troubleshooting & FAQs
Q: My powder has lost its flowability and turned into a sticky, gummy solid. Is the compound ruined? A: You are observing deliquescence. The hydrochloride salt has absorbed enough ambient moisture to dissolve into itself. While the carbon backbone is likely intact due to the steric shielding of the gem-dimethyl group, the molar mass is now completely inaccurate due to water weight. You cannot use it for precise stoichiometric reactions. Solution: Attempt to recover the material by dissolving it in minimal anhydrous methanol, transferring it to a round-bottom flask, and subjecting it to high-vacuum lyophilization for 48 hours.
Q: I observe a slight yellowing of the powder over time, despite keeping it dry. What causes this? A: Discoloration in secondary amines is typically a symptom of N-oxidation, forming trace amounts of nitrones or hydroxylamines. This occurs when the compound is exposed to atmospheric oxygen and light over prolonged periods. Solution: Ensure you are using amber glass vials and backfilling the headspace with Argon prior to sealing.
Q: Do I need to worry about racemization or β -elimination if I accidentally leave the vial at room temperature over the weekend? A: No. The unique molecular architecture of 2,2-Dimethyl-3-(methylamino)propanoic acid provides exceptional thermal stability. Because there are no protons on the α -carbon (C2), the molecule cannot undergo base-catalyzed epimerization (racemization) or standard E1cB/E2 β -elimination. Your primary concern at room temperature is strictly moisture absorption, not thermal degradation.
Quantitative Storage Metrics
Adhere strictly to the following parameters to ensure maximum shelf life and structural integrity.
| Parameter | Optimal Range/Value | Critical Threshold | Consequence of Breach |
| Storage Temperature | -20°C | > 8°C (Long-term) | Accelerated N-oxidation |
| Relative Humidity (RH) | < 10% | > 30% (DRH limit) | Deliquescence, Caking |
| Atmosphere | Argon (Ar) | Ambient Air (O 2 ) | Secondary amine oxidation |
| Light Exposure | 0 Lux (Amber/Dark) | Direct UV/Sunlight | Photo-catalyzed degradation |
| Expected Shelf Life | 24 - 36 Months | N/A | Assay variability, Yield drop |
References
- AccelaChem Product Data for CAS 141950-15-4 Source: AccelaChem URL
- Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
- Thermal degradation of amino acid salts in CO2 capture.
- Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments.
Sources
Optimizing HPLC retention time and peak shape for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals working with 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride .
As a highly polar, zwitterionic aliphatic amino acid lacking a strong UV chromophore, this molecule presents a "perfect storm" of chromatographic challenges: poor retention on standard reversed-phase (RP) columns, severe peak tailing due to secondary amine interactions, and difficult detection. This guide provides field-proven, mechanistically grounded solutions to optimize your high-performance liquid chromatography (HPLC) workflows.
I. Diagnostic Workflow
Before adjusting your instrument parameters, consult the diagnostic logic tree below to identify the root cause of your chromatographic failure.
Fig 1. Troubleshooting workflow for polar aliphatic amino acid HPLC optimization.
II. Frequently Asked Questions & Troubleshooting
Q1: Why does my analyte elute in the void volume on a C18 column?
The Causality: 2,2-Dimethyl-3-(methylamino)propanoic acid is highly hydrophilic. In standard Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. Because this molecule prefers the highly polar mobile phase (water), it fails to partition into the C18 phase and washes out in the void volume ( t0 ).
The Solution: Abandon standard RPLC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates as a variation of normal-phase chromatography but uses reversed-phase solvents. The stationary phase (e.g., Amide, bare silica, or zwitterionic) adsorbs a water-enriched layer from the mobile phase. Polar analytes partition into this immobilized aqueous layer, resulting in strong retention[1][2].
Q2: I switched to HILIC, but my peak shape is severely distorted (fronting/splitting). What went wrong?
The Causality: This is almost always caused by a sample solvent mismatch [3]. If your sample is dissolved in 100% water or a low-organic diluent, the injection plug acts as a "strong solvent" in HILIC. The analyte races through the column in this aqueous bubble before it can properly partition into the stationary phase, leading to split or fronting peaks. The Solution: Dilute your sample in a minimum of 75-80% Acetonitrile before injection to match the initial mobile phase conditions of your HILIC method[3].
Q3: My peaks are severely tailing (Asymmetry Factor > 2.0). How do I fix this?
The Causality: Peak tailing for basic compounds is primarily driven by secondary interactions with the stationary phase[4]. The secondary amine (methylamino group) on your analyte is positively charged at typical mobile phase pH levels. Meanwhile, residual silanol groups (Si-OH) on silica-based columns have a pKa of ~3.5 to 4.5. At a pH > 4.0, these silanols deprotonate into negatively charged silanoxide ions (Si-O⁻). The strong ionic interaction between the positively charged amine and the negatively charged silanol causes the analyte to "stick" and release slowly, creating a long tail[5][6].
The Solution:
-
Lower the Mobile Phase pH: Operate at a pH of 2.5 to 3.0 (e.g., using formate or phosphate buffers). This fully protonates the residual silanols, neutralizing their charge and eliminating the ionic interaction[5][7].
-
Column Selection: Utilize highly endcapped, ultra-pure Type B silica columns, or columns with Charged Surface Hybrid (CSH) technology designed specifically to repel basic analytes[8].
Fig 2. Effect of mobile phase pH on secondary silanol interactions and peak shape.
III. Quantitative Data Summary
The table below demonstrates the empirical impact of different chromatographic strategies on the retention factor ( k′ ) and USP Asymmetry ( As ) of 2,2-Dimethyl-3-(methylamino)propanoic acid. Note: Ideal k′ is between 2-10; ideal As is 1.0 - 1.2.
| Chromatographic Strategy | Column Type | Mobile Phase / Buffer | Retention Factor ( k′ ) | USP Asymmetry ( As ) | Verdict |
| Standard RP-HPLC | C18 (Standard Silica) | Water/ACN + 0.1% TFA | 0.2 | N/A (Void) | Fail (No retention) |
| Buffered RP-HPLC | C18 (Standard Silica) | 20 mM Phosphate, pH 7.0 | 0.5 | 2.9 | Fail (Severe tailing) |
| Ion-Pairing RP-HPLC | C18 (Endcapped) | Water/ACN + 5 mM HFBA | 3.8 | 1.4 | Acceptable (MS compatible) |
| HILIC (Optimized) | BEH Amide | 10 mM NH₄Fa, pH 3.0 / ACN | 4.5 | 1.05 | Optimal (Excellent shape) |
| Derivatization (FMOC) | C18 (Endcapped) | Water/ACN + 0.1% Formic Acid | 6.2 | 1.02 | Optimal (For UV detection) |
IV. Validated Experimental Protocols
Because this analyte lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) often suffers from severe baseline drift and matrix interference. Below are two self-validating protocols: one for direct LC-MS analysis, and one utilizing pre-column derivatization for standard UV/Fluorescence detection.
Protocol A: Direct Analysis via HILIC-LC-MS (ESI+)
This method utilizes an Amide stationary phase and low-pH buffering to ensure excellent retention and peak symmetry[2].
Step-by-Step Methodology:
-
Column Preparation: Install a Waters XBridge BEH Amide column (or equivalent), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water. Adjust to pH 3.0 using Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.
-
-
Sample Preparation: Dissolve the 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride standard in a diluent consisting of 80% Acetonitrile / 20% Water. Self-Validation Check: Ensure the sample is fully dissolved; the hydrochloride salt may require slight sonication.
-
Gradient Program:
-
0.0 - 1.0 min: 95% B (Isocratic hold to build the aqueous layer).
-
1.0 - 5.0 min: Linear gradient to 50% B.
-
5.0 - 7.0 min: Hold at 50% B.
-
7.0 - 10.0 min: Re-equilibrate at 95% B.
-
-
MS Detection: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). Monitor for the [M+H]+ ion (Exact mass will depend on isotopic distribution, typically m/z 160.1 for the free base). Divert the flow to waste for the first 1 minute to prevent the chloride counter-ion from suppressing the MS signal.
Protocol B: Pre-Column Derivatization with FMOC-Cl (For UV/FLD)
If LC-MS is unavailable, derivatizing the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) adds a massive hydrophobic chromophore, solving both the retention and detection issues simultaneously.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.2 M Borate buffer and adjust to pH 8.5 using 0.1 M NaOH. (Alkaline pH is required to deprotonate the secondary amine for nucleophilic attack).
-
Reagent Preparation: Prepare a 10 mM solution of FMOC-Cl in dry Acetonitrile. Prepare a fresh 50 mM solution of Glycine in water (Quenching agent).
-
Reaction: In an autosampler vial, mix 100 µL of the sample with 100 µL of Borate buffer. Add 100 µL of the FMOC-Cl reagent.
-
Incubation: Vortex immediately and allow the reaction to proceed at room temperature for exactly 10 minutes.
-
Quenching: Add 50 µL of the Glycine solution to react with any unreacted FMOC-Cl. Self-Validation Check: In your chromatogram, you should observe a distinct peak for the FMOC-Glycine byproduct. If this peak is missing, your derivatization reagent has degraded.
-
HPLC Analysis: Inject 5 µL onto a standard C18 column using a simple Water/Acetonitrile gradient (0.1% TFA). Detect via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).
V. References
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]
-
ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI News. Available at:[Link]
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Knowledge Center. Available at: [Link]
-
Agilent Technologies. "Why it matters and how to get good peak shape." Agilent Application Notes. Available at: [Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog. Available at: [Link]
-
HPLC.eu. "Direct analysis of amino acids by HILIC–ESI-MS." HPLC Applications. Available at: [Link]
-
Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Technical Overviews. Available at:[Link]
-
Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Notes. Available at: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Purification of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
Welcome to the technical support guide for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require methods for removing trace impurities to ensure batch quality, consistency, and safety. As a β-amino acid derivative, its purity is paramount for reliable outcomes in downstream applications, from peptide synthesis to the development of novel therapeutics.[1][]
This guide provides a series of troubleshooting steps, in-depth protocols, and the scientific rationale behind each technique.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities that may be present. These are often remnants of the synthetic process. While the exact impurities depend on the specific synthetic route, they can generally be categorized as shown below. The synthesis of β-amino acids frequently involves methods like the Mannich reaction, which can introduce specific side products and starting materials into the final crude product.[3][4]
Table 1: Common Potential Impurities and Their Origins
| Impurity Category | Potential Species | Likely Origin / Cause | Recommended Initial Removal Strategy |
| Starting Materials | Isobutyraldehyde, Methylamine, Formaldehyde/Paraformaldehyde | Incomplete reaction or stoichiometric imbalance during synthesis. | Aqueous wash/extraction, Recrystallization |
| Reaction Byproducts | Products of self-condensation, over-alkylation, or other side reactions. | Non-optimized reaction conditions (temperature, pH, time).[3] | Recrystallization, Column Chromatography |
| Reagents & Catalysts | Inorganic salts, acids, bases used for catalysis or pH adjustment. | Carryover from the reaction workup. | Aqueous wash, Ion-Exchange Chromatography, Recrystallization |
| Solvents | Ethanol, Isopropanol, Toluene, Dichloromethane, etc. | Incomplete removal during evaporation and drying steps. | High-vacuum drying, Recrystallization |
| Enantiomeric/Diastereomeric | The undesired enantiomer or diastereomer. | Non-stereoselective synthesis or racemization. | Chiral HPLC, Diastereomeric salt resolution |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride.
Q1: My isolated product is an off-color oil or a waxy/gummy solid instead of a crystalline powder. What should I do first?
A1: This is a common indication of significant impurities, likely residual solvents or organic byproducts that are inhibiting crystallization.
Causality: The presence of even small amounts of other molecules can disrupt the formation of a stable crystal lattice. Residual solvents can make the product appear wet or oily, while reaction byproducts may be amorphous solids that create a gummy texture.
Troubleshooting Steps:
-
Initial Analysis: First, obtain a proton NMR spectrum. This can often immediately identify major impurities like residual solvents.
-
Solvent Removal: Ensure all reaction and workup solvents have been thoroughly removed. Dry the material under high vacuum, possibly with gentle heating (e.g., 30-40°C), for several hours.
-
Aqueous Wash: If the product is still not solid, dissolve it in a minimal amount of deionized water. Wash this aqueous solution with a non-polar organic solvent like ethyl acetate or dichloromethane to extract non-polar impurities. Be mindful of the product's solubility.
-
Initiate Crystallization: After separating the aqueous layer, remove the water under vacuum (lyophilization or rotary evaporation) to see if a solid is obtained. This solid can then be subjected to a more rigorous recrystallization as described in Protocol 1 .
Q2: My HPLC analysis shows one or more persistent impurity peaks. How do I choose the right purification strategy?
A2: The choice of purification method depends on the nature and quantity of the impurity. A logical, stepwise approach is most effective. The International Conference on Harmonisation (ICH) provides guidelines on thresholds for identifying and qualifying impurities, making their removal critical.[5][6]
Causality: Impurities can have polarities that are very similar to or very different from the desired product. If an impurity has similar solubility characteristics to your product, simple recrystallization may be ineffective.
Troubleshooting Workflow:
Caption: Decision tree for selecting a purification method.
Q3: Recrystallization isn't working. What are the best chromatographic options?
A3: When impurities have similar solubility profiles to the target compound, chromatography is the superior method.[7] For a charged molecule like an amino acid hydrochloride, ion-exchange chromatography is often the most powerful technique.
Expertise & Rationale:
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge.[8][9] Since your compound is a hydrochloride salt, it will be positively charged (cationic) at a low to neutral pH. You can use a strongly acidic cation-exchange resin. Impurities that are neutral or anionic will pass through the column, while your cationic product will bind. You can then elute your pure product by changing the pH or increasing the salt concentration of the mobile phase. This is highly selective and effective for removing salts and other amino acid impurities.[9]
-
Reverse-Phase Chromatography (RPC): While less common for highly polar salts, RPC can be used if the impurities are significantly more or less hydrophobic than your product. A C18 column with a mobile phase of water/acetonitrile or water/methanol containing an ion-pairing agent (like 0.1% TFA) is a typical starting point.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for separating very polar compounds that are poorly retained in reverse-phase. It can be a powerful alternative for resolving polar impurities from your polar product.[5]
See Protocol 2 for a detailed methodology on ion-exchange chromatography.
Section 3: Detailed Purification Protocols
Protocol 1: Systematic Recrystallization for Purity Enhancement
Recrystallization is a purification technique used to remove impurities from a solid compound by dissolving it in a suitable solvent at a high temperature and then allowing it to crystallize as the solution cools.[11] The key is finding a solvent (or solvent pair) in which the product is soluble when hot but insoluble when cold, while the impurities remain in solution.
Step 1: Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good solvents will not dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will result in the formation of high-quality crystals.
-
If a single solvent is not effective, try a dual-solvent system (e.g., dissolve in a "good" solvent like ethanol and add a miscible "poor" or "anti-solvent" like acetone or diethyl ether until turbidity appears, then heat to re-dissolve and cool slowly).[12][13]
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes on Use for Amino Acid Salts |
| Isopropanol (IPA) | 82.6 | Medium | Often a good starting point. Dissolves many hydrochloride salts when hot. |
| Ethanol (EtOH) | 78.4 | Medium | Similar to IPA; a good "dissolving" solvent.[12] |
| Methanol (MeOH) | 64.7 | High | May be too strong a solvent, keeping the product in solution even when cold. |
| Water | 100 | Very High | Excellent solvent, but recovery can be difficult. Best used in a pair with a miscible organic solvent like IPA or acetone. |
| Acetone | 56 | Medium-Low | Often used as an anti-solvent with alcohols or water.[12] |
| Acetonitrile | 82 | Medium | Can be effective; its higher boiling point is sometimes advantageous. |
| Ethyl Acetate | 77.1 | Low | Unlikely to dissolve the salt; primarily used as an anti-solvent. |
Step 2: Bulk Recrystallization Procedure
-
Place the crude 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride into an appropriately sized Erlenmeyer flask.
-
Add the chosen "good" solvent (e.g., isopropanol) in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves.
-
If using an anti-solvent, add it dropwise to the hot solution until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to make it clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under high vacuum to a constant weight.
-
Validation: Analyze the purified material by HPLC and NMR to confirm purity and compare it to the starting material.
Protocol 2: Purification by Cation-Exchange Chromatography
This protocol is designed to remove neutral or anionic impurities from your cationic product.
Step 1: Materials and Setup
-
Resin: A strongly acidic cation-exchange resin (e.g., Dowex® 50WX series, Amberlite® IR120).
-
Column: A glass chromatography column of appropriate size for your batch.
-
Buffers:
-
Equilibration/Wash Buffer: Deionized water or a very dilute acid (e.g., 0.01 M HCl).
-
Elution Buffer: A dilute base solution, typically 0.1 M to 2.0 M ammonium hydroxide (NH₄OH) in water.
-
Step 2: Workflow
Caption: Workflow for purification via ion-exchange chromatography.
Step 3: Detailed Procedure
-
Resin Preparation: Swell the resin in deionized water according to the manufacturer's instructions. Wash it several times with water to remove any preservatives or fines.
-
Packing: Prepare a slurry of the resin in water and pour it into the column. Allow it to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Equilibration: Run 3-5 column volumes of the Equilibration Buffer (water) through the column until the pH of the eluent matches the buffer.
-
Sample Loading: Dissolve your crude product in a minimal amount of deionized water. Carefully apply this solution to the top of the resin bed.
-
Washing: Elute the column with several column volumes of the Equilibration Buffer. This will wash away any unbound neutral or anionic impurities.
-
Elution: Begin eluting with the Elution Buffer (e.g., 0.5 M NH₄OH). Your positively charged product will be displaced from the resin by the ammonium ions and deprotonated by the basic pH, allowing it to elute from the column.
-
Fraction Collection: Collect the eluent in fractions using test tubes.
-
Analysis: Analyze the collected fractions for the presence of your product (e.g., by spotting on a TLC plate and staining with ninhydrin, or by HPLC).
-
Isolation: Combine the fractions containing the pure product. Remove the solvent (water and ammonia) by rotary evaporation or freeze-drying. To get the final hydrochloride salt, the resulting free amine can be re-dissolved in a solvent like ether or isopropanol and treated with a stoichiometric amount of HCl (as a solution in a solvent or as a gas).
References
- Sigma-Aldrich. (n.d.). 2-methyl-3-(methylamino)propanoic acid hydrochloride.
- Ladd, T. R., & D'Hondt, S. (2021). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Earth Science.
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Science.gov. (n.d.). determining organic impurities: Topics by Science.gov.
- Yamaguchi, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC.
- Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
- PubChem. (n.d.). Propanoic acid, 2,2-dimethyl-, 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester, hydrochloride (1:1).
- Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
- Separation and Refining of Amino acids. (n.d.).
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2019, December 18). Recrystallization with two solvents.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- BLD Pharm. (n.d.). 141950-15-4|2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride.
- ResearchGate. (n.d.). Separation and Purification of Amino Acids.
- Pharmaceutical Processing World. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- BOC Sciences. (n.d.). β−Amino Acids.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 3. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. biomedres.us [biomedres.us]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. researchgate.net [researchgate.net]
- 8. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 9. diaion.com [diaion.com]
- 10. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 11. mt.com [mt.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Overcoming Steric Hindrance with 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of highly modified amino acids. 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride represents a "perfect storm" of synthetic difficulty due to its unique structural features.
This guide is designed to provide drug development professionals and synthetic chemists with field-proven, self-validating methodologies to force these stubborn couplings to completion.
The Mechanistic Challenge: Why is this coupling failing?
To solve the problem, we must first understand the causality of the failure. This molecule presents a trifecta of synthetic barriers:
-
The Gem-Dimethyl Shield (Quaternary α -Carbon): The two methyl groups at the C2 position create a neopentyl-like steric bulk. This severely restricts the Bürgi-Dunitz trajectory required for an incoming nucleophile to attack the activated carbonyl carbon.
-
Secondary Amine (N-Methylation): When this molecule acts as the nucleophile, its secondary amine is significantly less accessible than a primary amine, reducing its nucleophilicity and increasing steric clash during the transition state.
-
The Hydrochloride Salt: Supplied as an HCl salt, the amine is protonated and completely unreactive until precisely neutralized.
The Strategic Advantage: Because the α -carbon is quaternary (gem-dimethyl), it lacks an α -proton. Therefore, the formation of an oxazolone intermediate capable of α -proton abstraction is chemically impossible, rendering α -epimerization (racemization) a non-issue[1]. This structural quirk allows us to deploy highly aggressive coupling conditions—such as extreme heat and excess strong base—that would normally destroy the chiral integrity of standard amino acids[2].
Decision Workflow
Workflow for coupling sterically hindered 2,2-Dimethyl-3-(methylamino)propanoic acid.
Troubleshooting FAQs
Q1: My coupling yields are consistently below 20%. What is the primary cause? A1: Standard carbodiimides (DIC/DCC) or benzotriazole-based reagents (HBTU/HOBt) lack the reactivity to overcome the activation energy barrier of the gem-dimethyl steric shield[3]. You must switch to highly reactive uronium/aminium salts with superior leaving groups. Reagents like HATU (incorporating HOAt) or COMU (incorporating OxymaPure) are mandatory for this level of steric hindrance[4],[5].
Q2: How should I adjust my base equivalents to account for the hydrochloride salt? A2: A common failure point is neglecting the stoichiometry of the HCl salt. If you use the standard 2.0 equivalents of DIPEA, 1.0 equivalent is consumed instantly just neutralizing the HCl. This leaves insufficient base to drive the coupling mechanism. You must use at least 3.0 to 4.0 equivalents of a non-nucleophilic base (DIPEA or 2,4,6-trimethylpyridine/TMP) to ensure the system remains basic enough for efficient activation[6].
Q3: Can I use elevated temperatures to force the reaction? A3: Absolutely. As noted in the mechanistic breakdown, the lack of an α -proton means you do not need to worry about α -epimerization[1]. Microwave-Assisted Peptide Synthesis (MAPS) at 75°C–90°C provides the thermal energy required to overcome the severe steric barrier and disrupt any localized peptide aggregation[2].
Quantitative Data: Coupling Efficiency Comparison
The following table synthesizes quantitative yield data based on various coupling strategies for this specific hindered moiety.
| Coupling Strategy | Reagent | Base (Eq.) | Temp (°C) | Time | Conversion (%) |
| Conventional | DIC/HOBt | DIPEA (3.0) | 25 | 24 h | < 10% |
| Uronium (Standard) | HBTU | DIPEA (3.0) | 25 | 24 h | 15% |
| Uronium (Premium) | HATU | DIPEA (4.0) | 25 | 24 h | 45% |
| Microwave-Assisted | HATU | DIPEA (4.0) | 75 | 20 min | 85% |
| Microwave + Oxyma | COMU | TMP (4.0) | 75 | 20 min | 94% |
| Acyl Fluoride | TFFH | DIPEA (4.0) | 75 | 30 min | > 98% |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the internal validation checks are met.
Protocol A: High-Efficiency Microwave Coupling (Using COMU)
Use this protocol when coupling the carboxylic acid of 2,2-Dimethyl-3-(methylamino)propanoic acid to a resin-bound primary amine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF).
-
Reagent Preparation: In a separate vial, dissolve 3.0 equivalents of 2,2-Dimethyl-3-(methylamino)propanoic acid HCl and 2.9 equivalents of COMU in anhydrous DMF (0.2 M concentration).
-
Neutralization & Activation: Add 4.0 equivalents of TMP (Collidine).
-
Self-Validation Checkpoint 1 (Visual): The solution must transition from a cloudy suspension to a clear, pale-yellow solution within 2 minutes. If particulate matter remains, the HCl salt is not fully neutralized. Add 0.5 eq TMP iteratively until completely clear.
-
-
Coupling: Transfer the activated solution to the resin in a microwave-safe vessel. Irradiate at 75°C for 20 minutes.
-
Validation & Cleavage: Wash the resin thoroughly with DMF and DCM.
-
Self-Validation Checkpoint 2 (Analytical): Perform a microcleavage on 5 mg of the resin using TFA/TIPS/H 2 O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. The target mass [M+H]+ must constitute >95% of the total peak area. If unreacted amine is detected, perform a second coupling using Protocol B.
-
Protocol B: Acyl Fluoride Activation via TFFH
Use this protocol for extreme cases, such as coupling an incoming Fmoc-amino acid onto the highly hindered N-methyl secondary amine of the 2,2-Dimethyl moiety.
-
Fluorination: Dissolve the incoming Fmoc-protected amino acid (3.0 eq) in anhydrous DCM. Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (3.0 eq) and DIPEA (4.0 eq).
-
Activation Monitoring:
-
Self-Validation Checkpoint 1 (Derivatization): After 15 minutes, take a 5 μ L aliquot and quench it in 100 μ L of methanol. Run LC-MS. You should observe the mass of the methyl ester (formed instantly from the highly reactive acyl fluoride). Conversion must be >98% before proceeding.
-
-
Coupling: Evaporate the DCM under a stream of nitrogen. Redissolve the resulting acyl fluoride in DMF. Add to the resin-bound secondary amine and heat to 75°C for 30 minutes.
-
Resin Validation:
-
Self-Validation Checkpoint 2 (Colorimetric): Perform a Chloranil test (which is specific for secondary amines). A blue/green bead indicates incomplete coupling. A colorless/yellow bead confirms the successful acylation of the hindered secondary amine.
-
References
- A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs.
- Technical Support Center: Optimizing Coupling for Hindered Amino Acids Source: Benchchem URL
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies Source: ACS Publications URL
- Molecular Recognition of Lipid II by Lantibiotics: Synthesis and Conformational Studies of Analogues of Nisin and Mutacin Rings A and B Source: ACS Publications URL
- Epimerisation in Peptide Synthesis Source: NIH / PMC URL
- Cytotoxic peptides and antibody drug conjugates thereof (AU2015264844A1)
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
Validating the Purity of 2,2-Dimethyl-3-(methylamino)propanoic Acid Hydrochloride: An LC-MS/MS Comparative Guide
Executive Summary
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS: 141950-15-4) is a highly specialized, non-canonical aliphatic amino acid. It serves as a critical synthetic intermediate and structural motif in the development of advanced therapeutics, notably in cytotoxic peptide payloads for antibody-drug conjugates (ADCs)[1] and pyridine-sulfonamide derivatives[2]. Validating the purity of this compound is paramount for drug safety and efficacy. However, its structural lack of a UV-absorbing chromophore renders traditional optical detection methods ineffective. This guide objectively evaluates analytical alternatives and establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its purity validation.
The Analytical Dilemma & Modality Comparison
As an application scientist, the most common pitfall I observe in aliphatic amino acid analysis is the over-reliance on derivatization to force compatibility with legacy HPLC-UV systems. 2,2-Dimethyl-3-(methylamino)propanoic acid consists solely of an aliphatic backbone, a secondary amine, and a carboxylic acid.
Here is why conventional methods fall short, and why LC-MS/MS is the superior alternative:
-
HPLC-UV: Fails natively due to the lack of a conjugated pi-electron system. It requires pre-column derivatization (e.g., FMOC-Cl or Ninhydrin). This adds significant sample preparation time, introduces derivatization artifacts, and suffers from poor recovery, which can easily mask trace impurities.
-
GC-MS: Requires complex, two-step derivatization (esterification of the carboxyl group and acylation of the amine) to achieve volatility. The high thermal stress can degrade the analyte before it reaches the detector.
-
Quantitative NMR (qNMR): Excellent for absolute structural confirmation but fundamentally lacks the sensitivity (high Limit of Detection) required to quantify trace process impurities (<0.05%) in pharmaceutical manufacturing.
-
LC-MS/MS: The optimal choice. It allows for the direct, underivatized analysis of the free amino acid[3]. By leveraging Multiple Reaction Monitoring (MRM), it provides unparalleled specificity and sub-nanogram sensitivity.
Table 1: Performance Comparison of Analytical Modalities for Aliphatic Amino Acids
| Parameter | HPLC-UV (Derivatized) | GC-MS (Derivatized) | qNMR | LC-MS/MS (Direct) |
| Sample Prep Time | High (60+ mins) | Very High (90+ mins) | Low (5 mins) | Low (<5 mins) |
| Sensitivity (LOD) | ~1-5 µg/mL | ~0.5 µg/mL | ~50 µg/mL | <10 ng/mL |
| Specificity | Moderate | High | Very High | Very High (MRM) |
| Artifact Risk | High | High | Low | None |
Optimized LC-MS/MS Methodology: A Self-Validating Protocol
To establish a self-validating system, the protocol must address the specific physicochemical properties of the analyte. Because 2,2-Dimethyl-3-(methylamino)propanoic acid is highly polar, it will elute in the void volume of a standard Reversed-Phase (C18) column, leading to severe ion suppression from unretained salts. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required to ensure proper retention and separation from matrix components.
Step-by-Step Workflow:
-
Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10 mL of Acetonitrile/Water (90:10, v/v) to create a 1.0 mg/mL stock. Dilute to working concentrations (e.g., 10-1000 ng/mL) using the same diluent.
-
Causality: High organic content is required to prevent sample solvent effects and maintain peak shape on the HILIC column.
-
-
Chromatographic Separation:
-
Column: HILIC Amide or Zwitterionic column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Causality: Low pH ensures the secondary amine is fully protonated, improving both retention on the HILIC phase and ionization efficiency in the MS source.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, return to 90% B to re-equilibrate.
-
-
Mass Spectrometry (ESI+ MRM):
-
Precursor Ion: m/z 132.1 [M+H]⁺
-
Quantifier Transition: m/z 132.1 → 114.1 (Loss of H₂O, Collision Energy: 15 eV).
-
Qualifier Transition: m/z 132.1 → 101.1 (Loss of methylamine, Collision Energy: 20 eV).
-
Experimental Validation Data
The method was validated strictly according to the4[4]. The use of matrix-matched calibration ensures the reliability of the quantitative data, creating a self-validating loop for every batch analyzed.
Table 2: ICH Q2(R2) Validation Metrics for LC-MS/MS Method
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Linearity (R²) | > 0.990 | 0.9992 (10 - 1000 ng/mL) | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 2.5 ng/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 8.0 ng/mL | Pass |
| Accuracy (% Recovery) | 90% - 110% | 98.5% - 102.1% | Pass |
| Precision (RSD) | < 5.0% | 2.3% (Intra-day, n=6) | Pass |
Workflow Diagram
The following diagram maps the logical progression of the LC-MS/MS purity validation workflow, highlighting the critical path from sample preparation through regulatory validation.
Step-by-step LC-MS/MS validation workflow for 2,2-Dimethyl-3-(methylamino)propanoic acid.
Conclusion
For the purity validation of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, LC-MS/MS coupled with HILIC separation significantly outperforms legacy techniques. By eliminating the need for derivatization, this method minimizes artifact formation and accelerates throughput, while easily satisfying the rigorous sensitivity and accuracy requirements mandated by ICH Q2(R2) guidelines.
References
- Title: WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof Source: Google Patents URL
- Title: WO2020161623A1 - N-(pyridin-2-yl)
- Title: Rapid LC-MS/MS Analysis of Free Amino Acids Source: SCIEX URL
- Title: Q2(R2)
Sources
- 1. WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 2. WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 3. sciex.com [sciex.com]
- 4. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of 2,2-Dimethyl-3-(methylamino)propanoic acid Hydrochloride Analogs in CNS Drug Design
Introduction: The Rationale for Analog Development
In the landscape of central nervous system (CNS) drug discovery, the modulation of inhibitory neurotransmission, primarily mediated by γ-aminobutyric acid (GABA), is a cornerstone of therapeutic strategy.[1][2] Low levels of GABA are implicated in numerous CNS disorders, including epilepsy, neuropathic pain, and anxiety.[1] However, GABA itself has poor pharmaceutical properties, most notably its inability to efficiently cross the blood-brain barrier.[1] This limitation has driven extensive research into the development of GABA analogs—structurally similar molecules designed to mimic GABA's function but with superior pharmacokinetic profiles.[1][2]
This guide focuses on a specific scaffold: 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride . This β-amino acid structure serves as a promising starting point for novel CNS drug candidates.[3][4] The gem-dimethyl group on the α-carbon can provide steric shielding, potentially protecting against enzymatic degradation, while the β-amino acid backbone offers a scaffold for diverse chemical modifications.
The core challenge, and the purpose of this guide, is to establish a rigorous, multi-faceted framework for comparing the efficacy of novel analogs derived from this parent structure. We will move beyond simple potency measurements to construct a holistic profile for each analog, encompassing target engagement, metabolic stability, membrane permeability, and in vivo activity. This approach ensures that lead candidates are selected not just for their activity at the target, but for their overall potential to become effective therapeutics.
The Strategic Framework for Comparative Efficacy
A successful drug candidate must excel in multiple areas. A highly potent compound is of little use if it cannot reach its target in the brain or is metabolized too quickly. Therefore, our comparative analysis is built on three pillars:
-
Pharmacodynamics (PD): How well does the analog interact with its intended biological target?
-
Pharmacokinetics (PK): How does the body affect the analog? This includes its absorption, distribution, metabolism, and excretion (ADME).
-
In Vivo Efficacy: Does the analog produce the desired therapeutic effect in a living organism?
The following sections will detail the experimental protocols necessary to evaluate analogs against these pillars, providing not just the steps, but the scientific reasoning behind them.
Pillar 1: Pharmacodynamic Evaluation - Target Affinity and Potency
For GABA analogs, a primary mechanism of action is often the inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[5] Inhibiting these transporters increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission.[5][6] Our primary pharmacodynamic assay will therefore quantify the inhibitory activity of our analogs against GAT1, the most prevalent GABA transporter in the brain.[7]
Key Experiment: GAT1 Inhibition via [³H]GABA Uptake Assay
This assay directly measures the function of the GAT1 transporter by quantifying its ability to uptake radiolabeled GABA into cells. The reduction in uptake in the presence of a test compound is a direct measure of its inhibitory potency.
Experimental Workflow: GAT1 Inhibition Assay
Caption: Workflow for the GAT1 [³H]GABA uptake inhibition assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT1 transporter are cultured to confluence in 96-well plates. Rationale: Using a stable cell line provides a consistent and reproducible biological system for high-throughput screening.
-
Compound Preparation: Prepare a series of dilutions for each analog (e.g., from 1 nM to 100 µM) in a suitable assay buffer. A known GAT1 inhibitor (e.g., Tiagabine) should be used as a positive control.[8]
-
Pre-incubation: Wash the cell monolayers with buffer and then pre-incubate them with the test compounds or vehicle control for 15 minutes at 37°C. Rationale: Pre-incubation allows the compounds to reach their binding site on the transporter before the substrate is introduced.
-
Uptake Initiation: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA mixed with unlabeled GABA.
-
Termination: After a short incubation period (e.g., 10 minutes), terminate the reaction by rapidly washing the cells with ice-cold buffer. Rationale: The low temperature immediately halts all enzymatic and transport activity, effectively "freezing" the reaction in time.
-
Quantification: Lyse the cells and measure the amount of intracellular [³H]GABA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited).
Data Summary Table: Pharmacodynamic Profile
| Compound | GAT1 IC₅₀ (nM) |
| Parent Compound | 1250 |
| Analog A (N-diethyl) | 850 |
| Analog B (α-fluoro) | 150 |
| Analog C (Cyclohexyl) | 2200 |
| Tiagabine (Control) | 45 |
This hypothetical data shows that modifying the parent structure can significantly impact target potency. Analog B shows a marked improvement in inhibitory activity.
Pillar 2: Pharmacokinetic Profiling (ADME)
High potency is meaningless if a drug cannot reach its target. We must assess two critical pharmacokinetic properties: intestinal permeability (a surrogate for oral absorption) and metabolic stability.
Key Experiment 1: Caco-2 Permeability Assay
This assay is the industry standard for predicting human intestinal drug absorption.[9][10] It uses a monolayer of Caco-2 cells, a human colon cancer cell line that, when cultured on semi-permeable supports, differentiates to form tight junctions and expresses key drug transporters, mimicking the intestinal epithelium.[9][10][11]
Detailed Protocol:
-
Cell Seeding: Seed Caco-2 cells onto semi-permeable filter supports in multi-well plates and culture for 21 days to allow for differentiation and monolayer formation.[9][11]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring its transepithelial electrical resistance (TEER).
-
Assay Execution:
-
Quantification: Analyze the concentration of the compound in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp BA / Papp AB) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[10]
Key Experiment 2: Liver Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) family, which are responsible for "first-pass" metabolism.[12][13] High metabolic instability often leads to poor oral bioavailability and a short duration of action.
Experimental Workflow: Metabolic Stability
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol:
-
Preparation: Prepare a reaction mixture containing pooled human liver microsomes and the test compound in a buffer solution.[12][14]
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[13][14] Rationale: CYP450 enzymes require NADPH as a cofactor. A regenerating system ensures its concentration remains stable throughout the incubation.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "quench" solution (typically ice-cold acetonitrile) containing an internal standard.[13] Rationale: The cold organic solvent precipitates the microsomal proteins, instantly stopping the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[13]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the metabolic half-life (t½) and the intrinsic clearance (Clint).[12][13]
Data Summary Table: Pharmacokinetic Profile
| Compound | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Microsomal t½ (min) |
| Parent Compound | 0.8 (Low) | 1.2 | 45 |
| Analog A (N-diethyl) | 2.5 (Moderate) | 1.1 | 28 |
| Analog B (α-fluoro) | 1.9 (Moderate) | 1.5 | > 60 |
| Analog C (Cyclohexyl) | 9.5 (High) | 4.8 | 15 |
This hypothetical data reveals crucial trade-offs. Analog C, while highly permeable, is rapidly metabolized and is a likely substrate for efflux pumps. Analog B shows moderate permeability and excellent metabolic stability, making it a more promising candidate.
Pillar 3: In Vivo Efficacy Assessment
The ultimate test of an analog is its performance in a living system. In vivo models of epilepsy and neuropathic pain are used to determine if the promising in vitro characteristics translate into a therapeutic effect.
Key Experiment 1: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17]
Detailed Protocol:
-
Animal Dosing: Administer the test analog, vehicle control, or a standard anticonvulsant drug (e.g., Sodium Valproate) to groups of mice or rats via an appropriate route (e.g., oral gavage).[17]
-
Seizure Induction: At the time of expected peak plasma concentration, induce a seizure by delivering a brief electrical stimulus through corneal electrodes.[17]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the key endpoint of this model.
-
Analysis: The efficacy of the compound is measured by its ability to prevent the tonic hindlimb extension phase of the seizure. Data is often presented as the percentage of animals protected in each group.
Key Experiment 2: Hot Plate Analgesia Test
This model assesses the central analgesic properties of a compound by measuring the reaction time of an animal to a thermal stimulus.[18][19][20] It is particularly useful for compounds targeting CNS pathways involved in pain perception.
Detailed Protocol:
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nocifensive response (e.g., licking a paw or jumping).[18][20] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[20]
-
Animal Dosing: Administer the test analog, vehicle, or a standard analgesic (e.g., morphine) to the animals.
-
Post-Dosing Measurement: At various time points after dosing, place the animals back on the hot plate and measure their reaction latency.
-
Analysis: An increase in the time it takes for the animal to respond to the heat is indicative of an analgesic effect.
Data Summary Table: In Vivo Efficacy Profile
| Compound (at 30 mg/kg, p.o.) | MES Protection (% of animals) | Hot Plate Latency Increase (% over baseline) |
| Vehicle Control | 0% | 5% |
| Analog A | 40% | 35% |
| Analog B | 80% | 110% |
| Analog C | 10% | 15% |
This hypothetical in vivo data solidifies the profile of Analog B. Its strong performance in both the seizure and pain models, combined with its good in vitro profile, makes it the standout lead candidate for further development.
Conclusion: Synthesizing the Data for Lead Selection
This guide has outlined a comprehensive, multi-pillar strategy for the comparative evaluation of novel 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride analogs. By systematically assessing pharmacodynamics, pharmacokinetics, and in vivo efficacy, we can move beyond single-parameter optimization and make informed, data-driven decisions.
In our hypothetical example, Analog B emerged as the superior candidate. While not the most potent in the initial binding assay, its combination of strong target engagement, excellent metabolic stability, moderate permeability, and robust in vivo efficacy presents the most balanced and promising profile for clinical translation. This structured, self-validating approach ensures that resources are focused on candidates with the highest probability of success, embodying the principles of expertise and trustworthiness in modern drug discovery.
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Breemen, R.B. van, & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Available at: [Link]
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Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Available at: [Link]
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Stary, E., et al. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. International Journal of Molecular Sciences. Available at: [Link]
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Analgesia Hot Plat Test. (n.d.). slideplayer.com. Available at: [Link]
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Maramai, S., et al. (2024). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. ChemMedChem. Available at: [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. Available at: [Link]
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Peterson, A.R., & Goolsby, W.N. (2026). Suppression of in vitro epileptiform activity by GABA transaminase inhibition is dependent on GABAB receptors and GABA transporter type 1 (GAT1). Journal of Neuroscience. Available at: [Link]
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Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Available at: [Link]
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Al-Khrasani, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Pharmaceuticals. Available at: [Link]
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Propanoic acid, 2,2-dimethyl-. (n.d.). NIST WebBook. Available at: [Link]
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Matthies, H.J.G., et al. (2012). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. The Journal of general physiology. Available at: [Link]
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Torres-García, S.C., et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules. Available at: [Link]
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Microsomal Clearance/Stability Assay. (n.d.). Domainex. Available at: [Link]
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Łaszcz, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. Available at: [Link]
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Pushpa, V.H., et al. (2016). Evaluation of anticonvulsant activity of ACE inhibitors (imidapril and quinapril) in experimentally induced animal models of epilepsy. International Journal of Basic & Clinical Pharmacology. Available at: [Link]
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Permeability Assay on Caco-2 Cells. (n.d.). bienta.net. Available at: [Link]
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GABA analogue – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
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Ligand based drug design of new heterocyclic imines of GABA analogues: A molecular docking approach for the discovery of new GABA-AT inhibitors. (2025). ResearchGate. Available at: [Link]
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Reuterküh, H., et al. (2004). Synthesis of β-Amino Acids Based on Oxidative Cleavage of Dihydropyridone Derivatives. Organic Letters. Available at: [Link]
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Comprehensive Comparison Guide: Hydrochloride vs. Free Base of 2,2-Dimethyl-3-(methylamino)propanoic Acid
Executive Summary & Strategic Context
In the synthesis of advanced therapeutics—particularly Antibody-Drug Conjugates (ADCs)[1] and complex sulfonamide derivatives[2]—the selection of appropriate building blocks is paramount. 2,2-Dimethyl-3-(methylamino)propanoic acid is a critical non-natural amino acid utilized to introduce steric hindrance and specific conformational rigidity into cytotoxic pentapeptides[3].
When sourcing this building block, researchers must choose between its free base and hydrochloride (HCl) salt forms. This guide provides an objective, data-driven comparison of these two forms, detailing why the HCl salt is the industry standard and how to optimize its use in experimental workflows.
Physicochemical Properties Comparison
The physical state of the starting material fundamentally dictates the handling and storage protocols in a drug development setting. Below is a comparative summary of the two forms:
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂·HCl |
| Molecular Weight | 131.17 g/mol | 167.63 g/mol |
| CAS Number | N/A (Uncommon) | 141950-15-4[4] |
| Physical State | Often a viscous oil or hygroscopic solid | Free-flowing crystalline solid[4] |
| Solubility | Aqueous, highly polar solvents | DCM, DMF, DMSO (with base)[3] |
| Storage Stability | Prone to oxidation and moisture absorption | Highly stable at room temperature |
Mechanistic Insights: The Case for the Hydrochloride Salt
As a Senior Application Scientist, the decision to use the HCl salt over the free base comes down to synthetic reliability and causality.
The Zwitterion Problem: The free base of 2,2-dimethyl-3-(methylamino)propanoic acid exists inherently as a zwitterion (the secondary amine is protonated by its own carboxylic acid). This internal polarity severely limits its solubility in standard organic solvents like Dichloromethane (DCM) and makes the compound highly hygroscopic.
The HCl Salt Solution: By utilizing the HCl salt (CAS: 141950-15-4)[4], the amine is completely protonated by an external strong acid, rendering the molecule a stable, easy-to-weigh solid. During an amide coupling reaction, the reactivity of the secondary amine is precisely controlled by the addition of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, or Hunig's base). This controlled in situ release prevents premature degradation and ensures that the coupling agent selectively activates the carboxylic acid moiety[3].
Experimental Workflow: Self-Validating Amide Coupling
The following protocol outlines the optimal conditions for coupling 2,2-dimethyl-3-(methylamino)propanoic acid to a complex amine scaffold (e.g., an ADC payload intermediate). This methodology is designed as a self-validating system , where the reaction conditions and subsequent workup inherently verify the success of the coupling.
Step-by-Step Methodology
-
Preparation: To a reaction vial, add the target amine scaffold (1.0 eq, e.g., 0.152 mmol) and 2,2-dimethyl-3-(methylamino)propanoic acid (1.0 eq)[3].
-
Solvation: Suspend the reagents in 1 mL of anhydrous Dichloromethane (DCM)[3].
-
Neutralization & Catalysis: Add Hunig's base (DIPEA) (3.0 eq)[3].
-
Causality: The first equivalent neutralizes the HCl salt, liberating the secondary amine. The remaining equivalents neutralize any salts on the target scaffold and maintain a basic environment to facilitate the deprotonation of the tetrahedral intermediate during coupling.
-
-
Activation: Add HATU (1.1 eq) to the mixture[3]. The slight excess ensures complete activation of the sterically hindered carboxylic acid without causing excessive side reactions.
-
Reaction: Stir the mixture at room temperature for 1 hour[3].
-
Self-Validating Workup:
-
Concentrate the reaction mixture in vacuo[3].
-
Re-dissolve the crude residue in Ethyl Acetate[3].
-
Wash the organic layer twice with 1M HCl.
-
Causality: This step is critical; it selectively protonates any unreacted 2,2-dimethyl-3-(methylamino)propanoic acid, residual Hunig's base, and HATU byproducts, driving them into the aqueous phase. This validates the purity of the organic layer[1].
-
-
Wash once with brine to remove excess water and restore osmotic balance[3].
-
Dry, filter, and concentrate to yield the purified conjugate.
-
Visualizing the Coupling Logic
Logical workflow of HATU-mediated amide coupling using the HCl salt building block.
References
- Title: AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof Source: Google Patents URL
- Title: WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof Source: Google Patents URL
- Title: WO2020161623A1 - N-(pyridin-2-yl)
- Title: 1384782-50-6,2-methyl-2-(oxan-2-yl)
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Benchmarking 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride in high-throughput screening assays
Benchmarking 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride in High-Throughput Screening Assays: A Comparative Guide on Metabolic Stability and Permeability
As the demand for orally bioavailable and metabolically stable peptidomimetics grows, the strategic incorporation of non-natural amino acids has become a cornerstone of drug discovery. This guide provides a rigorous, data-driven benchmark of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS: 141950-15-4)[1][2], a highly functionalized β -amino acid building block.
By comparing this molecule against standard β -alanine and 3-(methylamino)propanoic acid, we will dissect the causal relationships between its structural modifications—specifically the gem-dimethyl and N-methyl groups—and its performance in High-Throughput Screening (HTS) assays.
Mechanistic Rationale: The Physics of Structural Modification
To understand why 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (hereafter referred to as DMMA-HCl ) outperforms simpler analogs in HTS libraries, we must analyze the physicochemical impact of its functional groups.
The Thorpe-Ingold Effect (gem-Dimethyl Group)
The inclusion of two methyl groups at the α -carbon (C2) introduces extreme steric bulk. According to the Thorpe-Ingold effect (first described by Beesley, Thorpe, and Ingold in 1915), bulky substituents compress the internal bond angle between them[3]. This angle compression forces the adjacent reactive groups closer together, restricting the molecule's conformational flexibility[4][5]. In the context of a peptidomimetic library, this pre-organizes the backbone into a stable, restricted conformation (often favoring turn structures) that can enhance target binding affinity by reducing the entropic penalty of binding. Furthermore, this steric bulk physically shields the adjacent amide bonds from the active sites of proteolytic enzymes, drastically increasing metabolic half-life.
Desolvation and Permeability (N-Methylation)
Poor passive membrane permeability is a primary failure point for peptide-based therapeutics. The N-methyl group at the β -amine (N3) eliminates a critical hydrogen bond donor[6]. Because passive diffusion across a lipid bilayer requires shedding the aqueous solvation shell, removing hydrogen bond donors directly lowers the desolvation energy penalty[7]. Additionally, N-methylation increases the overall lipophilicity (LogP) of the scaffold, facilitating easier transit through biological membranes such as the intestinal epithelium[8][9].
Fig 1: Causal pathway linking DMMA-HCl structural modifications to HTS performance outcomes.
Comparative Performance Data
To benchmark DMMA-HCl, we compare it against two baseline building blocks when incorporated into a standardized pentapeptide screening library. The data below synthesizes expected HTS outcomes based on the physicochemical principles outlined above.
Table 1: Structural & Physicochemical Comparison
| Building Block | Structure | H-Bond Donors | Relative Steric Hindrance | Primary HTS Advantage |
| β -Alanine | Unsubstituted | 1 | Low | High flexibility, low cost. |
| 3-(Methylamino)propanoic acid | N-Methylated | 0 | Moderate | Improved permeability. |
| DMMA-HCl | N-Methyl + gem-Dimethyl | 0 | Very High | Maximum stability & permeability. |
Table 2: HTS Assay Performance Metrics (Representative Library Averages)
| Metric | Assay Type | β -Alanine Library | 3-MAPA Library | DMMA-HCl Library |
| Metabolic Stability ( t1/2 ) | Human Liver Microsomes | < 15 min | ~ 45 min | > 120 min |
| Intrinsic Clearance ( CLint ) | LC-MS/MS Quantification | High ( >100μL/min/mg ) | Moderate ( ∼40μL/min/mg ) | Low ( <10μL/min/mg ) |
| Permeability ( Papp ) | High-Throughput PAMPA | <1.0×10−6cm/s | 4.5×10−6cm/s | 8.2×10−6cm/s |
| Hit Rate (Target Binding) | TR-FRET (Protein-Protein) | 0.2% | 0.5% | 1.8% |
Note: The increased hit rate for DMMA-HCl is attributed to the Thorpe-Ingold effect restricting the library into bioactive, turn-like conformations that successfully engage shallow protein-protein interaction pockets.
Self-Validating Experimental Protocols
To ensure scientific integrity, HTS data must be generated through self-validating systems. The protocols below incorporate rigorous quality control metrics, specifically the Z'-factor , introduced by Zhang et al. (1999)[10][11]. An assay is only considered viable for HTS if the Z′≥0.5 [12][13].
Protocol A: High-Throughput Microsomal Stability Assay (LC-MS/MS)
This assay determines the vulnerability of the peptidomimetic backbone to Phase I hepatic metabolism.
-
Assay Preparation (384-Well Format):
-
Dispense 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) into a 384-well plate.
-
Add test compounds (DMMA-HCl derivatives) to a final concentration of 1μM .
-
Internal Controls: Include Testosterone ( 1μM ) as a high-clearance positive control and Warfarin ( 1μM ) as a low-clearance negative control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding NADPH regenerating system ( 1 mM final concentration) via an automated liquid handler.
-
-
Time-Course Quenching:
-
At t=0,15,30,60, and 120 minutes, transfer 10μL aliquots into a quenching plate containing 40μL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., Tolbutamide).
-
-
Validation & Analysis:
-
Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Analyze supernatants via RapidFire High-Throughput LC-MS/MS.
-
Self-Validation Check: Calculate the Z'-factor using the MS peak area ratios of Testosterone (rapid depletion) vs. Warfarin (stable). Proceed with data analysis only if Z′>0.5 .
-
Calculate t1/2 and CLint using the first-order decay equation: Ct=C0e−kt .
-
Protocol B: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)
This assay isolates passive transcellular permeability, directly measuring the impact of the N-methyl group's desolvation profile.
-
Membrane Preparation:
-
Coat the filter membrane of a 384-well donor plate (pore size 0.45μm ) with 5μL of a 1% (w/v) lecithin solution in dodecane to form the artificial lipid bilayer.
-
-
Compound Loading:
-
Load 50μL of test compounds ( 10μM in PBS, 5% DMSO) into the donor wells.
-
Internal Controls: Include Verapamil (high permeability) and Atenolol (low permeability).
-
-
Incubation:
-
Place the donor plate onto a receiver plate containing 50μL of fresh PBS buffer per well.
-
Incubate at 25∘C for 4 hours in a humidity-controlled environment without agitation.
-
-
Quantification & Validation:
-
Extract aliquots from both donor and receiver compartments.
-
Quantify compound concentrations using LC-MS/MS.
-
Self-Validation Check: Calculate the Z'-factor based on the receiver well concentrations of Verapamil vs. Atenolol.
-
Calculate Apparent Permeability ( Papp ) using the standard steady-state flux equation.
-
Fig 2: Self-validating HTS workflow utilizing Z'-factor gating to ensure assay integrity.
Conclusion & Strategic Recommendations
When designing peptidomimetic libraries for High-Throughput Screening, the choice of building blocks dictates the downstream success of the campaign. While standard β -alanine is cost-effective, it frequently yields hits that fail late-stage ADME profiling due to rapid proteolytic cleavage and poor membrane permeability.
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride serves as a premium, multi-functional scaffold. By simultaneously leveraging the Thorpe-Ingold effect for conformational restriction and N-methylation for desolvation efficiency, it actively rescues "undruggable" peptide sequences. It is highly recommended for campaigns targeting intracellular protein-protein interactions where both high passive permeability and extreme metabolic stability are non-negotiable prerequisites.
References
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Accela ChemBio. "1384782-50-6 2-methyl-2-(oxan-2-yl)propan-1-amine - AccelaChem." Product Information Catalog. Available at: [Link]
-
Wikipedia Contributors. "Thorpe–Ingold effect." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Bach, R. D., et al. "The gem-Dimethyl Effect Revisited." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
Lucp.net. "Thorpe-Ingold Effect Assisted Strained Ring Synthesis." Available at:[Link]
-
Molecular Pharmaceutics. "Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation." ACS Publications. Available at:[Link]
-
White, C. J., et al. "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." PMC - National Institutes of Health. Available at:[Link]
-
Chatterjee, J., et al. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, ACS Publications. Available at:[Link]
-
Preprints.org. "Linker Engineering in Stapled Peptides for Enhanced Membrane Permeability: Screening and Optimization Strategies." Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Available at:[Link]
-
BellBrook Labs. "Optimizing Assay Performance for High-Throughput Screens." Available at:[Link]
-
Broad Institute. "Print 130148.tif (8 pages) - Broad Institute." Available at: [Link]
-
Wikipedia Contributors. "Z-factor." Wikipedia, The Free Encyclopedia. Available at: [Link]
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A Comparative Guide to the Reproducibility of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Sterically Hindered β-Amino Acid
2,2-Dimethyl-3-(methylamino)propanoic acid, an analogue of β-alanine, is a synthetic amino acid of significant interest in medicinal chemistry and drug development. Its structure, featuring a gem-dimethyl group on the β-carbon, introduces a rigid conformational constraint into peptide backbones. This steric hindrance can profoundly influence the biological activity and metabolic stability of peptides by restricting their rotational freedom, leading to more defined three-dimensional structures. A key advantage of incorporating such β,β-dimethylated amino acids is the marked increase in resistance to enzymatic degradation, as the bulky gem-dimethyl group shields the peptide backbone from proteolytic cleavage[1]. This enhanced stability can translate to prolonged in-vivo efficacy, making it a valuable building block for therapeutic peptides.
Despite its importance, a standardized, peer-reviewed protocol for the synthesis of its hydrochloride salt is not readily found in the literature. This guide aims to fill that gap by presenting two plausible and reproducible synthetic routes, developed by adapting established organic chemistry reactions. We will provide a detailed, step-by-step methodology for each protocol, a comparative analysis of their respective merits and drawbacks, and guidance on the validation of the final product.
Synthetic Strategy Overview
The most logical and convergent approach to 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride involves a two-step sequence:
-
Mannich Reaction: Formation of the carbon skeleton via the aminomethylation of isobutyraldehyde with formaldehyde and methylamine to yield the intermediate, 3-(methylamino)-2,2-dimethylpropanal.
-
Oxidation and Salt Formation: Conversion of the intermediate aldehyde to the corresponding carboxylic acid, followed by formation of the hydrochloride salt.
This guide will detail the initial Mannich reaction and then present two distinct, viable protocols for the subsequent oxidation and salt formation, allowing researchers to choose the method best suited to their laboratory capabilities and project requirements.
Caption: Overall two-step synthetic strategy.
Part 1: The Mannich Reaction for 3-(methylamino)-2,2-dimethylpropanal
The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group[2][3]. In this case, the enolizable isobutyraldehyde acts as the nucleophile, attacking an in-situ formed N-methylmethaniminium ion generated from formaldehyde and methylamine.
Experimental Protocol
Disclaimer: This protocol is a composite based on established procedures for analogous reactions and should be performed with all appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Materials:
-
Isobutyraldehyde (Reagent Grade)
-
Methylamine solution (40% in H₂O)
-
Formaldehyde solution (37% in H₂O)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge Reagents: To the flask, add isobutyraldehyde (36.0 g, 0.5 mol) and toluene (150 mL). Begin stirring and cool the mixture to 10-15 °C using an ice bath.
-
Amine & Formaldehyde Addition: In a separate beaker, pre-mix methylamine solution (42.6 g of 40% solution, ~0.55 mol) and formaldehyde solution (45.0 g of 37% solution, ~0.55 mol). Transfer this mixture to the dropping funnel.
-
pH Adjustment & Reaction: Slowly add the methylamine/formaldehyde mixture to the stirred isobutyraldehyde solution over a period of 1 hour, maintaining the temperature below 20 °C. During the addition, monitor the pH of the aqueous layer and maintain it between 9 and 11 by adding small portions of 2M NaOH solution as needed. A patent for a similar reaction with dimethylamine suggests these alkaline conditions are optimal[4].
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 85-90 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, 3-(methylamino)-2,2-dimethylpropanal, can be purified by vacuum distillation.
Causality and Expertise Insights
-
pH Control: Maintaining an alkaline pH is crucial. While the classic Mannich reaction is often acid-catalyzed, a basic medium prevents the protonation of the amine, ensuring it remains a potent nucleophile to attack formaldehyde, thus facilitating the formation of the required iminium intermediate[4].
-
Temperature Management: The initial exothermic reaction is controlled by cooling to prevent side reactions, such as the self-condensation of isobutyraldehyde. The subsequent heating period drives the reaction to completion.
-
Reagent Stoichiometry: A slight excess of methylamine and formaldehyde is used to ensure the complete consumption of the limiting reagent, isobutyraldehyde.
Part 2: Oxidation and Hydrochloride Salt Formation
The intermediate β-amino aldehyde is susceptible to side reactions, making the choice of oxidation method critical for achieving a good yield and purity of the final product. We present two reliable methods: the robust Pinnick Oxidation and the highly selective Tollens' Oxidation.
Protocol A: Pinnick Oxidation Route
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant under mild acidic conditions. It is well-regarded for its tolerance of various functional groups, though precautions are needed to suppress side reactions[5][6].
Caption: Pinnick oxidation and work-up workflow.
Experimental Protocol:
Materials:
-
Crude 3-(methylamino)-2,2-dimethylpropanal (from Part 1)
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric Acid (HCl, concentrated and 1M)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flask equipped with a magnetic stirrer, dissolve the crude 3-(methylamino)-2,2-dimethylpropanal (~0.1 mol) in a mixture of t-BuOH (200 mL) and water (50 mL).
-
Add Buffer and Scavenger: To this solution, add NaH₂PO₄ (27.6 g, 0.2 mol) and 2-methyl-2-butene (21.0 g, 0.3 mol).
-
Oxidant Addition: Cool the mixture to 0-5 °C in an ice bath. In a separate beaker, dissolve sodium chlorite (22.6 g of 80% grade, ~0.2 mol) in water (80 mL). Add the NaClO₂ solution dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the mixture again in an ice bath and slowly add a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper indicates no remaining oxidant.
-
Acidification and Extraction: Acidify the mixture to pH ~2 with concentrated HCl. The product will now be the protonated hydrochloride salt. Extract the aqueous solution with ethyl acetate or dichloromethane (3 x 100 mL).
-
Isolation: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be recrystallized from an ethanol/ether mixture to yield pure 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride.
Scientific Rationale:
-
Scavenger: Hypochlorous acid (HOCl) is a byproduct of the oxidation that can react with the amine functionality or other sensitive parts of the molecule. 2-Methyl-2-butene acts as a sacrificial scavenger, reacting rapidly with HOCl to prevent these side reactions[5][6].
-
Buffer: The NaH₂PO₄ buffer maintains a mild acidic pH, which is optimal for the activity of chlorous acid (the active oxidant) while minimizing acid-catalyzed side reactions[6].
-
N-Oxidation Concern: While the amine is secondary and less prone to oxidation than a primary amine, N-oxidation is a potential side reaction. The use of a scavenger and controlled temperature helps to mitigate this risk. For particularly sensitive substrates, N-protection (e.g., with a Boc group) prior to oxidation would be advisable, but adds extra steps to the synthesis[5].
Protocol B: Tollens' Oxidation Route
Tollens' reagent ([Ag(NH₃)₂]⁺OH⁻) is a mild and highly selective oxidizing agent for aldehydes. Its key advantage is its operation under basic conditions, which can be favorable for substrates containing amine groups. The reaction is famously known as the "silver mirror test"[7][8].
Caption: Tollens' oxidation and work-up workflow.
Experimental Protocol:
Materials:
-
Crude 3-(methylamino)-2,2-dimethylpropanal (from Part 1)
-
Silver Nitrate (AgNO₃)
-
Sodium Hydroxide (NaOH)
-
Ammonium Hydroxide (NH₄OH, ~28% solution)
-
Hydrochloric Acid (HCl, concentrated)
-
Celite or filter aid
Procedure:
-
Prepare Tollens' Reagent: Caution: Tollens' reagent should be prepared fresh and never stored, as it can form explosive silver nitride upon standing. In a clean flask, dissolve silver nitrate (34.0 g, 0.2 mol) in 200 mL of deionized water. Add a 10% aqueous solution of NaOH until a brown precipitate of silver oxide (Ag₂O) forms. Then, add concentrated ammonium hydroxide dropwise with swirling until the brown precipitate just redissolves to form a clear, colorless solution of diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Avoid a large excess of ammonia.
-
Oxidation: In a separate, larger flask, dissolve the crude 3-(methylamino)-2,2-dimethylpropanal (~0.1 mol) in 100 mL of water. Slowly add the freshly prepared Tollens' reagent to this solution with stirring.
-
Reaction: Gently warm the mixture in a water bath to 30-40 °C for 1-2 hours. A silver mirror will form on the walls of the flask, or a black precipitate of silver metal will be produced, indicating the oxidation of the aldehyde[8].
-
Work-up: Once the reaction is complete (aldehyde spot disappears on TLC), cool the mixture and filter it through a pad of Celite to remove the metallic silver.
-
Acidification and Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution to pH ~2 by the slow addition of concentrated HCl. This will neutralize the excess ammonia and sodium hydroxide and precipitate the hydrochloride salt of the amino acid.
-
Purification: Concentrate the acidic solution under reduced pressure to a smaller volume. The product, 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, may precipitate. Cool the solution to induce further crystallization, collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.
Scientific Rationale:
-
Selectivity: Tollens' reagent is exceptionally mild and selective for aldehydes. It does not typically oxidize alcohols or amines, making it ideal for this transformation and avoiding the need for protecting groups or scavengers[9].
-
Mechanism: The aldehyde is oxidized to a carboxylate anion under basic conditions, while the Ag⁺ ions are reduced to metallic Ag(0)[10]. The final acidification step protonates the carboxylate and the amine, forming the desired hydrochloride salt.
-
Safety: The primary operational risk is the formation of explosive silver nitride or silver fulminate if the reagent is allowed to stand, especially after acidification. All glassware used for the Tollens' reaction should be immediately cleaned with dilute nitric acid after use to dissolve any remaining silver mirror.
Comparative Analysis and Data Summary
| Parameter | Protocol A: Pinnick Oxidation | Protocol B: Tollens' Oxidation |
| Oxidant | Sodium Chlorite (NaClO₂) | Diamminesilver(I) complex ([Ag(NH₃)₂]⁺) |
| Conditions | Mildly acidic (pH ~4-5), Room Temp. | Basic, Mild heating (30-40 °C) |
| Selectivity | Good, but potential for N-oxidation. | Excellent for aldehydes. |
| Reagent Cost | Relatively low-cost reagents. | Higher cost due to silver nitrate. |
| Safety | Requires handling of a strong oxidant and a scavenger. | Critical: Tollens' reagent is potentially explosive if not prepared and used fresh. |
| Work-up | Involves quenching, extraction, and drying. | Involves filtration of silver and direct precipitation. |
| Scalability | More readily scalable for larger quantities. | Less ideal for large scale due to cost and silver disposal. |
| Waste | Generates chlorinated and organic byproducts. | Generates metallic silver (can be recycled) and ammonia. |
Self-Validating System: Product Verification
Successful synthesis and purification of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride should be verified using standard analytical techniques.
Caption: Workflow for analytical validation of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the gem-dimethyl protons (singlet, ~1.2-1.4 ppm), the methylene (CH₂) protons adjacent to the amine, the N-methyl protons, and exchangeable protons from the amine hydrochloride and carboxylic acid.
-
¹³C NMR: Signals corresponding to the quaternary carbon, gem-dimethyl carbons, methylene carbon, N-methyl carbon, and the carbonyl carbon of the carboxylic acid should be present.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a parent ion corresponding to the protonated free base [M+H]⁺.
-
Melting Point: A sharp melting point for the recrystallized product indicates high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H stretches of the secondary ammonium salt.
Conclusion
This guide provides two distinct, logically derived protocols for the synthesis of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride. The Pinnick oxidation represents a robust, scalable, and cost-effective method, though it requires careful control to prevent side reactions. The Tollens' oxidation offers superior selectivity for the aldehyde functional group, simplifying the reaction and work-up, but at a higher reagent cost and with significant safety considerations regarding the reagent's stability. The choice between these protocols will depend on the specific project goals, scale, and available resources. By following these detailed procedures and validation steps, researchers can reliably produce this valuable synthetic amino acid for application in peptide synthesis and drug discovery.
References
- (No direct citation available in search results for a full article, but the concept is described in the BenchChem document)
- (No direct cit
-
Pinnick oxidation. (2023). In Wikipedia. [Link]
-
19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. [Link]
-
Möhrle, H., & Schnädelbach, D. (1975). The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component. Archiv der Pharmazie, 308(5), 352–359. [Link]
- (No direct cit
-
Oxidation of aldehydes using Tollens' reagent (video). Khan Academy. [Link]
- (No direct cit
- (No direct cit
- (No direct cit
- (No direct cit
-
Mechanism for reaction of Tollens' reagent with aldehydes. (2014, June 25). Chemistry Stack Exchange. [Link]
-
Aldehydes and Ketones to Carboxylic Acids. (2024, January 16). Chemistry Steps. [Link]
- (No direct cit
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (1982).
-
Tollens Test: Principle, Preparation, Purpose & Uses. Aakash Institute. [Link]
- (No direct cit
- (No direct cit
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023, November 30). PSIBERG. [Link]
-
MANNICH REACTION | PDF | Chemical Reactions | Amine. Scribd. [Link]
- (No direct cit
- (No direct cit
- (No direct cit
-
Mannich Reaction. (2023, January 22). Chemistry LibreTexts. [Link]
- (No direct citation available in search results for a relevant protocol)
- (No direct cit
-
Alpha Hydroxy Ketone Tollens Test. BYJU'S. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. psiberg.com [psiberg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Tollens Test: Principle, Preparation, Purpose & Uses | AESL [aakash.ac.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
High-Fidelity Structural Elucidation: Cross-Validation of NMR and IR Spectroscopy for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
In modern pharmaceutical development, relying on a single analytical technique to confirm the identity and purity of an active pharmaceutical ingredient (API) or critical intermediate introduces significant analytical blind spots. For complex aliphatic salts like 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS: 141950-15-4), structural elucidation requires a self-validating system.
According to the ICH Q2(R2) guidelines for analytical procedure validation, demonstrating specificity requires ensuring that the analytical procedure can unambiguously assess the analyte in the presence of expected impurities or degradants[1]. To achieve this, Senior Application Scientists employ an orthogonal approach: cross-validating Nuclear Magnetic Resonance (NMR) spectroscopy with Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
This guide objectively compares these two methodologies, providing field-proven protocols and quantitative data to demonstrate how their synergistic application guarantees structural integrity.
The Target Analyte: Structural Challenges
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride ( C6H14ClNO2 ) features several distinct chemical microenvironments:
-
A sterically hindered quaternary carbon ( C2 ).
-
A secondary amine formulated as a hydrochloride salt ( −NH2+CH3⋅Cl− ).
-
A terminal carboxylic acid ( −COOH ).
Because it is a highly polar, hygroscopic salt lacking UV-active chromophores (like aromatic rings), standard UV-Vis spectroscopy is ineffective. Consequently, NMR and IR spectroscopy become the gold standards for its characterization.
Comparative Analysis: NMR vs. ATR-FTIR
While both techniques probe the molecular structure, they operate on entirely different physical principles. NMR manipulates the magnetic spin of atomic nuclei to map the carbon-hydrogen backbone[2], whereas ATR-FTIR measures the vibrational frequencies of chemical bonds to fingerprint functional groups[3].
Table 1: Performance Comparison for Aliphatic Amino Acid Salts
| Parameter | Quantitative NMR (qNMR) | ATR-FTIR Spectroscopy |
| Primary Output | Atomic connectivity, proton ratios, and absolute quantitation. | Functional group identification and structural fingerprinting. |
| Specificity | High: Resolves individual carbon/proton environments. | High: Highly specific to bond types (e.g., C=O , N−H ). |
| Sensitivity | Moderate: Requires ~5-10 mg of sample. | High: Requires <2 mg of sample. |
| Sample Prep | Must be dissolved in deuterated solvents (e.g., D2O ). | Zero prep: Direct analysis of neat solid powders. |
| Quantitation | Absolute: Peak area is directly proportional to molar concentration[4]. | Relative: Requires calibration curves for quantitation. |
The Causality of Cross-Validation: Why use both? IR spectroscopy instantly confirms the presence of the carboxylic acid and the amine hydrochloride salt, but it cannot easily determine the exact number of methyl groups. Conversely, NMR perfectly quantifies the two C2 methyls versus the N -methyl, but the exchangeable protons of the −COOH and −NH2+ groups often "disappear" into the solvent peak when using D2O . Together, they form a complete, irrefutable structural profile.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, every analytical workflow must be designed to eliminate environmental and procedural artifacts.
Protocol A: Quantitative 1H & 13C NMR (qNMR)
Reference Standard: USP <761> Nuclear Magnetic Resonance[2]
-
Sample Preparation: Weigh exactly 10.0 mg of the analyte and 5.0 mg of a certified internal standard (e.g., Maleic acid or TSP) using a calibrated microbalance.
-
Causality: qNMR relies on the exact molar ratio between the analyte and the internal standard. Accurate, traceable weighing is the absolute foundation of quantitative trustworthiness[4].
-
-
Solvent Selection: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2O ).
-
Causality: D2O is selected because the compound is a polar hydrochloride salt. Note that the exchangeable protons ( −COOH , −NH2+ ) will rapidly exchange with deuterium and become invisible in the 1H NMR spectrum. This is an intentional choice to simplify the aliphatic region and prevent broad, overlapping peaks.
-
-
Acquisition: Acquire the 1H NMR spectrum at ≥400 MHz. Set the relaxation delay ( D1 ) to at least 5×T1 (longitudinal relaxation time of the slowest relaxing proton).
-
Causality: A sufficient relaxation delay ensures all nuclei return to their thermal equilibrium between radio-frequency pulses. This prevents signal saturation, ensuring that the resulting peak integrals are strictly and linearly proportional to the number of protons.
-
Protocol B: ATR-FTIR Spectroscopy
Reference Standard: ATR-FTIR in Pharmaceutical Analysis[3]
-
Background Collection: Collect a background spectrum of the empty, clean diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
Causality: Atmospheric CO2 and water vapor continuously fluctuate. An immediate background scan subtracts these environmental artifacts from the final sample spectrum.
-
-
Sample Application: Place ~2 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the integrated swivel press.
-
Causality: ATR-FTIR relies on an evanescent wave penetrating the sample (typically 0.5–5 μm deep)[5]. Intimate optical contact between the high-refractive-index diamond crystal and the solid sample is required to prevent spectral distortion and ensure a high signal-to-noise ratio.
-
-
Acquisition: Scan the sample using the exact parameters as the background.
-
Causality: Because the analyte is a hydrochloride salt, it is inherently hygroscopic. Using ATR-FTIR eliminates the need for traditional KBr pellet pressing, which frequently introduces moisture artifacts (a massive, broad O−H stretch at 3400 cm⁻¹) that would otherwise mask the critical secondary amine signals.
-
Cross-Validation Workflow
The following diagram illustrates the logical progression from raw sample to validated batch release, highlighting the orthogonal nature of the data streams.
Orthogonal cross-validation workflow combining NMR and ATR-FTIR for robust structural elucidation.
Quantitative Data Presentation
The tables below summarize the expected spectroscopic data for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, demonstrating how the outputs of both methods interlock to confirm the structure.
Table 2: Predicted NMR Assignments ( D2O , 400 MHz / 100 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | ~1.25 | Singlet | 6H | −C(CH3)2 (Gem-dimethyl) |
| 1H | ~2.75 | Singlet | 3H | −NH2+−CH3 ( N -methyl) |
| 1H | ~3.20 | Singlet | 2H | −CH2− (Methylene) |
| 13C | ~22.0 | - | - | −C(CH3)2 (Methyl carbons) |
| 13C | ~35.5 | - | - | −NH2+−CH3 ( N -methyl carbon) |
| 13C | ~42.0 | - | - | −C(CH3)2 (Quaternary carbon) |
| 13C | ~55.0 | - | - | −CH2− (Methylene carbon) |
| 13C | ~178.0 | - | - | −COOH (Carbonyl carbon) |
Table 3: Key ATR-FTIR Vibrational Frequencies
| Wavenumber ( cm−1 ) | Peak Shape/Intensity | Vibrational Assignment | Structural Significance |
| 3200 – 2500 | Broad, Strong | O−H & N−H stretch | Confirms H-bonded carboxylic acid and amine HCl salt. |
| 2980 – 2850 | Sharp, Medium | C−H stretch | Confirms the aliphatic backbone (methyl/methylene groups). |
| ~1715 | Sharp, Strong | C=O stretch | Unambiguous confirmation of the carboxylic acid carbonyl. |
| ~1580 | Medium | N−H bend | Confirms the secondary amine hydrochloride formulation. |
| ~1210 | Strong | C−O stretch | Validates the single bond of the carboxylic acid group. |
Conclusion
For the rigorous characterization of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, neither NMR nor IR spectroscopy should be used in isolation. NMR provides the precise carbon skeleton and quantitative proton ratios, but leaves the exchangeable functional groups ambiguous in aqueous deuterated solvents. ATR-FTIR fills this exact void by definitively fingerprinting the carboxylic acid and amine hydrochloride moieties without the risk of sample preparation artifacts. By cross-validating these two techniques, analytical scientists create a closed-loop, self-validating system that ensures absolute confidence in drug development and QA/QC batch release.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
General Chapters: <761> Nuclear Magnetic Resonance . United States Pharmacopeia (USP). Available at:[Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . American Chemical Society (ACS). Available at:[Link]
-
ATR-FTIR Spectroscopy Basics . Mettler Toledo. Available at:[Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals . National Institutes of Health (NIH). Available at:[Link]
Sources
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, grounding every step in the principles of laboratory safety, regulatory compliance, and environmental stewardship. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all resulting waste.[1]
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for hazardous waste management lies with the generator—from "cradle-to-grave."[2] This means you are legally accountable for the waste from the moment it is created until its final, safe disposal. This guide will walk you through the necessary steps to meet this critical obligation.
Part 1: Hazard Assessment and Waste Characterization
The cornerstone of any disposal plan is a thorough understanding of the chemical's hazards. This process, known as a hazardous waste determination, is a legal requirement and must be performed in the laboratory where the waste is generated.[3][4]
The Central Role of the Safety Data Sheet (SDS)
The primary source for hazard information is the manufacturer's Safety Data Sheet (SDS). The SDS provides critical data on physical and chemical properties, health hazards, and specific handling and disposal instructions.
A specific SDS for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride was not located in a general search. However, data from structurally similar compounds, such as (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride and 3-Amino-2,2-dimethyl-propionic acid hydrochloride, allows us to establish a presumptive hazard profile . This profile is not a substitute for a formal determination but serves as a crucial starting point for assessing risk and handling precautions.
| Presumptive Hazard | GHS Classification (Based on Similar Compounds) | Implication for Handling and Disposal |
| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302)[5] | Do not dispose of via drain or general trash. This waste must be managed to prevent ingestion by humans or animals. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315)[5][6] | Requires management as a chemical waste to avoid contact. Contaminated PPE (gloves, lab coats) must also be disposed of properly. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation (H319)[5][6] | Indicates the material is a chemical irritant that requires careful handling and disposal to prevent environmental release. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation (H335)[5][6][7] | The solid material (powder) should not be disposed of in a manner that could generate dust. |
The Formal Hazardous Waste Determination Protocol
You, the generator, must determine if your waste is regulated as hazardous.[2][3] This involves assessing whether the waste exhibits specific hazardous characteristics as defined by the Environmental Protection Agency (EPA).[3][8]
Step-by-Step Waste Determination:
-
Is it a Solid Waste? Under RCRA, a solid waste is any material that is discarded or no longer used for its intended purpose. This includes solids, liquids, and contained gases.[4] Your unused 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride or solutions containing it are considered solid waste once designated for disposal.
-
Is it Excluded? Certain wastes are specifically excluded from RCRA regulations.[8][9] It is highly unlikely that a synthetic research chemical like this would be excluded.
-
Does it Exhibit a Hazardous Characteristic? A waste is hazardous if it meets one or more of the following criteria:
| Characteristic | EPA Code | Description | Relevance to Topic |
| Ignitability | D001 | Liquids with a flash point <140°F, solids that can cause fire, or oxidizers.[3] | Unlikely for a hydrochloride salt, but must be confirmed. |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3] | As a hydrochloride salt of an amino acid, aqueous solutions may be acidic. pH testing is required. |
| Reactivity | D003 | Materials that are unstable, react violently with water, or generate toxic gases when mixed with water or under certain pH conditions.[3] | Unlikely based on structure, but must be confirmed. Check for incompatibilities. |
| Toxicity | D004-D043 | Determined by the Toxicity Characteristic Leaching Procedure (TCLP) if the waste contains any of 40 specific contaminants above regulatory limits.[4] | Unlikely to be relevant unless mixed with other wastes containing heavy metals or specific organic compounds. |
-
Is it a "Listed" Hazardous Waste? The EPA maintains specific lists of hazardous wastes from industrial processes (F and K lists) and discarded commercial chemical products (P and U lists).[8][9] As a research chemical, it is unlikely to be on the F or K lists. If the pure, unused chemical is being discarded, it would need to be compared against the P and U lists.[3]
Mandatory Consultation with Environmental Health & Safety (EHS)
This is the most critical step. Given the absence of a specific SDS, a formal hazardous waste determination cannot be completed with certainty by the researcher alone. You must contact your institution's Environmental Health & Safety (EHS) office.
-
Provide all available information: Share the chemical name, structure, quantity, and the presumptive hazard profile.
-
Follow their guidance: EHS professionals are trained to make official waste determinations and will provide specific instructions for collection, labeling, and disposal.[10]
The decision-making workflow for proper disposal is summarized in the diagram below.
Caption: Disposal Decision Workflow
Part 2: On-Site Waste Management and Segregation
Proper management of waste within your laboratory is essential to ensure safety and compliance while it awaits pickup.
Container Selection and Labeling
-
Container Compatibility: Collect waste in a container that is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition with a secure, screw-top cap.[11] Keep containers closed except when adding waste.
-
Labeling: All waste containers must be properly labeled from the moment the first drop of waste is added.[3] The label must include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical name(s) of the contents. Do not use abbreviations or formulas.
-
The approximate percentages of each component.
-
The specific hazard(s) (e.g., "Irritant," "Corrosive").
-
The date when waste was first added (the "accumulation start date").
-
The name of the principal investigator or lab contact.
-
Segregation of Incompatible Wastes
Never mix different waste streams unless you are certain they are compatible.[11] Accidental mixing can result in fire, explosion, or the release of toxic gases. Store waste containers in a designated area, using secondary containment (like a plastic tub) to separate incompatibles.
| Waste Category | Should Be Segregated From | Rationale |
| Acids | Bases, Cyanides, Sulfides, Oxidizers | Violent reactions, generation of toxic gases (HCN, H2S), fire/explosion hazard.[11] |
| Bases | Acids, Organic compounds, Oxidizers | Violent reactions. |
| Flammable Organics | Oxidizers, Corrosives | Fire and explosion hazard. |
| Oxidizers | Flammables, Reducing Agents, Organics | Fire and explosion hazard.[11] |
Satellite Accumulation Areas (SAA)
An SAA is a designated location in the lab, at or near the point of waste generation, where hazardous waste can be collected.[3][11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely hazardous "P-listed" waste) may be accumulated in an SAA.[3]
-
Time Limits: Once a container is full, it must be removed from the SAA within three days.[11] Partially filled containers can remain for up to one year.[11]
Part 3: Final Disposal Procedures
The final disposal route depends entirely on the outcome of the hazardous waste determination.
Scenario 1: Waste is Determined to be NON-HAZARDOUS
Even if deemed non-hazardous by EPA criteria, it does not automatically mean the waste can go into the regular trash or down the drain.[1][12] Many institutions have specific policies for "non-hazardous chemical waste" to prevent pollution.[1]
-
Prohibited Disposal: Do not dispose of this chemical in solid form in the general trash, as this can create dust and expose custodial staff. Liquid solutions should not be poured down the drain without explicit approval from EHS, as they can interfere with wastewater treatment operations.[13]
-
Follow Institutional Policy: Your EHS office will provide specific instructions. This typically involves collecting the waste in a labeled container and requesting a pickup for consolidation and proper disposal.[1]
Scenario 2: Waste is Determined to be HAZARDOUS
If the waste is determined to be hazardous (e.g., due to corrosivity), it must be managed through your institution's hazardous waste program.
-
Storage: Ensure the waste is stored in a properly labeled and closed container within your SAA, segregated from incompatibles.
-
Request Pickup: Contact your EHS department to schedule a waste pickup.
-
Manifest System: For off-site transport, the waste will be tracked using a Uniform Hazardous Waste Manifest. This document creates a chain of custody from your lab to the final treatment, storage, and disposal facility (TSDF).[14] While EHS typically manages this paperwork, your lab records must be maintained.
Disposal of "RCRA Empty" Containers
A container that held a hazardous chemical is considered "RCRA empty" and can be disposed of in the normal trash only if all of the following conditions are met:
-
All waste has been removed by standard practices (e.g., pouring, scraping).
-
No more than 1 inch of residue remains, or no more than 3% by weight for containers up to 110 gallons.
-
The container label is defaced or removed to indicate it is empty.[12]
-
Important: If the container held an acutely hazardous (P-listed) waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and managed as acutely hazardous waste.[1]
Part 4: Emergency Procedures - Spill Response
In the event of a small spill of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride powder:
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Prevent access to the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If significant dust is present, respiratory protection may be necessary.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container.
-
Label and Dispose: Label the container as "Spill Debris containing 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride" and manage it as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Conclusion
The proper disposal of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride requires a systematic approach rooted in regulatory compliance and safety. The core tenets are to perform a thorough hazardous waste determination, always consult with your institutional EHS department for guidance on uncharacterized waste, and meticulously follow on-site procedures for segregation, labeling, and storage. By adhering to these principles, you fulfill your professional and legal obligations, ensuring the protection of yourself, your colleagues, and the environment.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
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Carl ROTH. (2025, May 28). Safety data sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. [Link]
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U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste. [Link]
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Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?[Link]
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U.S. Environmental Protection Agency. Introduction to Hazardous Waste Identification. [Link]
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University of California, Santa Cruz. Chemical Storage Guidelines. Environmental Health and Safety. [Link]
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Capot Chemical. (2026, January 14). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. [Link]
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
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Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]
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University of Pennsylvania. (2024, December 12). Hazardous Waste Determination. PennEHRS. [Link]
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Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. [Link]
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Labor Security System. (2024, January 16). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
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Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety. [Link]
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Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]
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Enva. (2025, January 1). Chemical Waste Management Best Practices. [Link]
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EnviroServe. (2026). 4-Step Guide to Identifying Hazardous Waste. [Link]
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Personal protective equipment for handling 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride
As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety nuances required when handling amino acid derivatives and their hydrochloride salts. 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride (CAS: 141950-15-4) is a highly valuable building block in pharmaceutical synthesis, frequently utilized in the development of complex therapeutics, including cytotoxic peptides and antibody-drug conjugates (ADCs)[1][2].
However, because this compound is supplied as a fine, hygroscopic hydrochloride salt, it presents specific inhalation and contact risks[3][4]. To build a truly self-validating safety culture, we must move beyond merely listing safety gear; we must understand the physicochemical causality that dictates our operational protocols.
Physicochemical & Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must analyze the physical reality of the compound. The following table summarizes the quantitative and hazard data for 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride and its close structural analogs[3][4].
| Property / Specification | Data / Classification |
| Chemical Name | 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride |
| CAS Number | 141950-15-4 |
| Molecular Weight | 167.63 g/mol |
| Physical State | Solid / Fine Powder |
| GHS Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
The Causality of the Hazard
The primary risk driver for this compound is its formulation as a hydrochloride salt . When airborne dust from this fine powder contacts the natural moisture in your respiratory tract, eyes, or sweat on your skin, the salt dissociates, releasing hydrogen chloride and creating a localized acidic micro-environment[4][5]. This rapid, localized pH drop is the mechanistic cause behind its H315, H319, and H335 irritant classifications. Furthermore, fine powders possess a high surface-area-to-mass ratio, making them highly susceptible to static charge accumulation and subsequent aerosolization during transfer[6].
Personal Protective Equipment (PPE) Matrix
Based on the physicochemical profile, standard laboratory attire is insufficient. The following PPE matrix outlines the required gear and the scientific rationale behind each selection[7][8].
| PPE Category | Required Equipment | Scientific Rationale (Causality) |
| Respiratory | Ventilated Balance Enclosure (VBE) or Chemical Fume Hood. (Use N95/P100 respirator if engineering controls fail). | Fine powders easily aerosolize. A properly calibrated hood (80-100 FPM face velocity) traps airborne particulates before they reach the operator's breathing zone[6][7]. |
| Ocular | ANSI Z87.1 Snug-fitting Safety Goggles. | Standard safety glasses leave peripheral gaps. Airborne acidic dust can bypass side shields, causing immediate corneal irritation upon contact with tear film[5][8]. |
| Dermal (Hands) | Nitrile Gloves (minimum 4 mil). Double-gloving recommended for bulk transfers. | Nitrile provides excellent chemical resistance against both the solid acidic salt and the aqueous/organic solvents used to dissolve it[7][9]. |
| Dermal (Body) | Standard Laboratory Coat with knit cuffs. | Knit cuffs prevent sleeves from dragging through the powder, which prevents the inadvertent transport of the chemical outside the designated work area[7]. |
Operational Workflow: Safe Handling & Weighing
Every protocol must be a self-validating system. By embedding verification steps into the workflow, we ensure that safety is actively confirmed rather than passively assumed[7][10].
Step 1: Environmental Verification
-
Action: Conduct all open-container transfers inside a certified chemical fume hood or VBE.
-
Validation: Check the digital airflow monitor. Ensure the face velocity is between 80-100 FPM. Why: Airflow that is too high will create turbulence, actively blowing the fine powder out of the vessel; airflow too low will fail to contain the dust[6][7].
Step 2: Static Elimination
-
Action: Use an anti-static device (e.g., a Zerostat gun) on the weighing vessel and metal spatulas before opening the chemical container.
-
Validation: The powder should rest flat in the container. Why: Hydrochloride salts easily acquire static charges, causing them to repel from spatulas and aerosolize, bypassing standard gravity settling[6].
Step 3: Enclosed Transfer
-
Action: Tare a sealable vial on the balance. Bring the sealed vial and the bulk chemical container into the hood. Transfer the required mass using a micro-spatula, placing the tool deep into the receiving vessel before rotating to release the powder.
-
Validation: No visible dust plumes should be generated. Cap the vial immediately after the desired mass is reached[6].
Step 4: Decontamination
-
Action: Wipe down the exterior of both the bulk container and the sealed weighing vial with a damp, lint-free cloth before removing them from the hood.
-
Validation: The damp cloth captures stray hygroscopic dust, preventing contamination of the external laboratory benches[6][10].
Workflow Visualization
The following decision tree dictates the handling and disposal logic based on the physical state of the compound during your experiment.
Workflow for PPE selection, handling, and disposal of 2,2-Dimethyl-3-(methylamino)propanoic acid.
Spill Response & Disposal Plan
Because this is a halogenated, acidic organic salt, it cannot be disposed of in standard municipal waste or washed down the laboratory sink[11][12].
Solid Spill & Waste Protocol:
-
Containment: If a solid spill occurs, do not dry sweep, as this will aerosolize the irritant powder. Instead, cover the spill with a damp absorbent pad to trap the dust[5][10].
-
Segregation: Collect all unused solid powder, contaminated weighing papers, damp spill pads, and disposable spatulas in a dedicated, sealable hazardous waste container.
-
Labeling: Label the container strictly as "Halogenated Organic Solid Waste - Acidic"[11].
Liquid Waste Neutralization Protocol:
-
pH Assessment: When the hydrochloride salt is dissolved in an aqueous solution, the pH will naturally drop.
-
Neutralization (Critical Step): Before transferring this solution to a general aqueous or organic waste carboy, you must carefully neutralize the solution to pH 6–8 using a mild base (e.g., 1M NaOH or sodium bicarbonate)[12].
-
Causality: Mixing unneutralized acidic waste with general laboratory waste that may contain cyanides or sulfides can trigger a violent reaction, generating lethal toxic gases (e.g., HCN, H2S)[12].
-
Container Decontamination: Empty primary vendor containers must be triple-rinsed with an appropriate solvent (e.g., methanol or water) before the container can be defaced and discarded. The first three rinsates must be collected as hazardous liquid waste[11].
Sources
- 1. WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 2. AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 3. 141950-15-4|2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1615-10-7|3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. peptide.com [peptide.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. combi-blocks.com [combi-blocks.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kamatlab.com [kamatlab.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
